N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
Description
BenchChem offers high-quality N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
174592-01-9 |
|---|---|
Molecular Formula |
C17H15I2NO5 |
Molecular Weight |
567.11 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m0/s1 |
InChI Key |
BPPIEMLIAXQPKL-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: A Versatile Building Block in Modern Drug Discovery and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space in Peptide Modification
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a synthetically modified amino acid that serves as a pivotal building block in the fields of medicinal chemistry, peptide synthesis, and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its key applications, offering field-proven insights for its effective utilization in research and development.
The strategic introduction of two iodine atoms onto the aromatic ring of the L-tyrosine scaffold, combined with the robust protection of the alpha-amino group by a benzyloxycarbonyl (Cbz) group, endows this molecule with unique chemical handles. These features are instrumental for advanced synthetic transformations, enabling the creation of novel peptide architectures and complex bioactive molecules. The presence of the di-iodo functionality opens a vast chemical space for post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions.[1] This allows for the late-stage functionalization of peptides, a critical strategy in modern drug discovery for optimizing the pharmacological properties of lead candidates.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅I₂NO₅ | Calculated |
| Molecular Weight | 567.11 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Melting Point | 168 - 171 °C (for Boc-3,5-diiodo-L-tyrosine) | [2] |
| Solubility | Soluble in DMSO, slightly soluble in DMF and Ethanol | [2][3] |
| Storage | 0 - 8 °C, protected from light | [2] |
Note: Some properties are referenced from the closely related Boc-protected analogue due to the limited availability of specific data for the Cbz-protected compound.
Synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: An Electrophilic Aromatic Substitution Approach
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine from its precursor, N-[(Benzyloxy)carbonyl]-L-tyrosine (Z-Tyr-OH), proceeds via an electrophilic aromatic substitution mechanism. The electron-rich phenolic ring of the tyrosine derivative is susceptible to iodination at the ortho positions (3 and 5) relative to the hydroxyl group.[4] The use of N-Iodosuccinimide (NIS) activated by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), provides a mild and efficient method for this transformation.[5][6]
Experimental Protocol: Di-iodination of N-Cbz-L-tyrosine
This protocol describes a representative method for the synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine.
Materials:
-
N-[(Benzyloxy)carbonyl]-L-tyrosine (Z-Tyr-OH)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve N-[(Benzyloxy)carbonyl]-L-tyrosine (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (2.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the di-iodinated product.[4]
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.[4]
-
Extraction: Extract the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine.[4]
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): A mild and effective iodinating agent that is easier to handle than molecular iodine.
-
Trifluoroacetic Acid (TFA): Activates NIS, increasing the electrophilicity of the iodine and accelerating the rate of electrophilic aromatic substitution.[6]
-
Acetonitrile: A suitable polar aprotic solvent for this reaction.
-
Sodium Thiosulfate Quench: Essential for neutralizing the unreacted iodinating agent and preventing further reactions or the formation of colored byproducts.
-
Silica Gel Chromatography: A standard and effective method for purifying the final product from any remaining starting material, mono-iodinated byproduct, and other impurities.[7]
Caption: Workflow for the synthesis of N-Cbz-3,5-diiodo-L-tyrosine.
Applications in Research and Drug Development
The unique structural features of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine make it a highly valuable tool in several areas of research and drug development.
Peptide Synthesis and Late-Stage Functionalization
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Cbz group provides robust protection for the amino terminus, compatible with various coupling strategies.[8] The di-iodo-tyrosine residue, once incorporated into a peptide sequence, serves as a versatile handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the introduction of a wide array of functionalities, including:
-
Aryl and Heteroaryl Groups: To create biaryl-bridged peptides, which can mimic protein secondary structures or enhance receptor binding affinity.[1]
-
Alkyne Moieties: For subsequent modification using click chemistry, enabling the attachment of fluorescent probes, imaging agents, or drug molecules.[1]
This "late-stage functionalization" approach is highly advantageous as it allows for the rapid generation of a library of peptide analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug optimization.
Caption: Cross-coupling reactions enabled by the di-iodotyrosine moiety.
Precursor for Thyroid Hormone Analogs
3,5-Diiodo-L-tyrosine is a natural precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[9] Consequently, N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine serves as a valuable starting material for the synthesis of novel thyroid hormone analogs.[10] These analogs are crucial for studying the structure-activity relationships of thyroid hormone receptors and for developing potential therapeutics for thyroid-related disorders. The Cbz protecting group allows for selective modifications at other positions of the molecule before its removal to yield the final, biologically active compound.
Structural Biology and Probe Development
The two heavy iodine atoms in N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine make it a useful tool in structural biology. When incorporated into a peptide or protein, the iodine atoms can serve as anomalous scatterers in X-ray crystallography, aiding in the solution of the phase problem.[1] Furthermore, the iodine atoms can be exchanged with radioactive isotopes of iodine (e.g., ¹²⁵I), providing a straightforward method for preparing radiolabeled peptides for use in binding assays, in vivo imaging, and targeted radionuclide therapy.[11]
Safety and Handling
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine should be handled in accordance with good laboratory practices. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2]
Conclusion
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a versatile and powerful building block for researchers at the interface of chemistry and biology. Its unique combination of a robust protecting group and two reactive iodine atoms provides a gateway to a wide range of synthetic transformations. From enabling the late-stage functionalization of peptides to serving as a precursor for novel therapeutics and biological probes, a thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is key to unlocking its full potential in advancing drug discovery and chemical biology.
References
- BenchChem Technical Support Team. (2025).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Benzyloxycarbonyl-L-tyrosine.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. BenchChem.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 712438, N-benzyloxycarbonyl-l-tyrosine. Retrieved from [Link].
- Lee, S., & Ghang, Y. (2007). Peptidyl molecular imaging contrast agents using a new solid-phase peptide synthesis approach.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9305, 3',5'-Diiodo-L-tyrosine. Retrieved from [Link].
- Pivalizza, C. G., et al. (2015). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Journal of Labelled Compounds and Radiopharmaceuticals, 58(11-12), 443-447.
-
Biological Magnetic Resonance Bank. bmse000327 3,5-Diiodo-L-tyrosine. Retrieved from [Link].
- Kirk, K. L., & Creveling, C. R. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(11), 3552-3554.
-
Pharmaffiliates. N-Cbz-L-tyrosine. Retrieved from [Link].
-
Cheméo. Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine. Retrieved from [Link].
-
CORE. Solid phase peptide synthesis: New resin and new protecting group. Retrieved from [Link].
-
National Institute of Standards and Technology. N-Benzyloxycarbonyl-L-tyrosine. Retrieved from [Link].
-
Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Retrieved from [Link].
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. BenchChem.
- Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280.
- De Gruyter. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
- Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
-
Elisir Life. (2025). L-Tyrosine and thyroid function: the key precursor for T3 and T4 hormones. Retrieved from [Link].
- Beilstein-Institut. (2024).
- Neuroquantology. (2023).
- American Chemical Society. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions.
- Yoburn, J. C., & Van Vranken, D. L. (2003). Synthesis of dityrosine cross-linked peptide dimers using the Miyaura-Suzuki reaction. Organic Letters, 5(16), 2817-2820.
- da Silva, J. G., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 26(4), 765-774.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. elisirlife.it [elisirlife.it]
- 10. chemimpex.com [chemimpex.com]
- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine structure and properties
Technical Whitepaper: N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine Structure, Synthesis, and Application in Peptidomimetic Drug Design
Executive Summary
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Z-Tyr(3,5-I2)-OH) represents a specialized intersection between halogenated amino acid chemistry and peptide synthesis. As a derivative of L-tyrosine, it carries two iodine atoms at the ortho positions of the phenolic ring, imparting significant steric bulk and distinct electronic properties (pKa shift). The N-terminal Carbobenzyloxy (Cbz or Z) protection renders it suitable for solution-phase peptide synthesis and prevents racemization during activation.
This guide provides a comprehensive technical analysis of Z-Tyr(3,5-I2)-OH, focusing on its synthesis, physicochemical behavior, and critical role as a precursor for thyromimetic drugs and heavy-atom derivatives in X-ray crystallography.
Physicochemical Profile
The introduction of two iodine atoms significantly alters the solubility and acidity of the tyrosine phenol group compared to the native amino acid. The Z-group adds lipophilicity, making the molecule soluble in organic solvents but virtually insoluble in water.
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
| Common Name | Z-3,5-Diiodo-L-tyrosine; N-Cbz-3,5-diiodo-Tyr |
| CAS Number | 1155-66-4 (Generic/Salt forms vary); Precursor (Diiodo-Tyr): 300-39-0 |
| Molecular Formula | C₁₇H₁₅I₂NO₅ |
| Molecular Weight | 567.11 g/mol |
| Appearance | White to off-white powder (Light sensitive) |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Insoluble in Water |
| pKa (Phenol) | ~6.4 (Acidified by electron-withdrawing Iodine atoms) |
| Stability | Stable under standard conditions; Carbon-Iodine bond sensitive to UV light |
Synthetic Architecture
The synthesis of Z-Tyr(3,5-I2)-OH is a sequential process involving electrophilic aromatic substitution followed by N-terminal protection.
Mechanistic Pathway
-
Iodination: L-Tyrosine is treated with Iodine Monochloride (ICl) or Potassium Iodide/Iodine (KI/I₂) under basic conditions. The hydroxyl group activates the ring, directing iodine to the 3 and 5 positions.[1]
-
Protection: The resulting 3,5-diiodo-L-tyrosine is reacted with Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) to protect the amine.
Figure 1: Synthetic Workflow
Caption: Step-wise synthesis from native Tyrosine to the Z-protected di-iodo derivative.
Experimental Protocols
Synthesis of Z-Tyr(3,5-I2)-OH (Lab Scale)
Note: This protocol assumes the starting material is 3,5-diiodo-L-tyrosine.[2] If starting from L-Tyrosine, perform iodination first.[2]
Reagents:
-
3,5-Diiodo-L-tyrosine (10 mmol)
-
Benzyl chloroformate (Cbz-Cl) (12 mmol)
-
2N NaOH and 1N HCl
-
Dioxane or Acetone (Solvent)
Procedure:
-
Dissolution: Dissolve 10 mmol of 3,5-diiodo-L-tyrosine in 20 mL of 2N NaOH. Cool the solution to 0–5°C in an ice bath.
-
Acylation: Add 15 mL of dioxane to aid solubility. Dropwise, add 12 mmol of Cbz-Cl over 30 minutes while vigorously stirring.
-
pH Control (Critical): Simultaneously add 2N NaOH dropwise to maintain the pH between 9 and 10. Why? If pH < 8, the amine protonates and becomes non-nucleophilic. If pH > 11, Cbz-Cl hydrolyzes rapidly.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (System: CHCl₃/MeOH/AcOH 85:10:5).
-
Workup: Extract the reaction mixture with diethyl ether (2 x 20 mL) to remove unreacted Cbz-Cl (discard organic layer).
-
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2. The product, Z-Tyr(3,5-I2)-OH, will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Peptide Coupling Recommendations
The steric bulk of the iodine atoms at the 3,5-positions creates significant hindrance near the carboxylic acid and the phenolic hydroxyl.
-
Coupling Reagents: Standard EDC/HOBt may be too slow. Use HATU/HOAt or PyBOP in DMF for efficient amide bond formation.
-
Base: Use Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
Solvent: DMF or NMP is required due to the hydrophobicity of the iodinated ring.
Applications in Drug Development & Research
Thyromimetics and Hormone Analogs
Z-Tyr(3,5-I2)-OH is a structural analog of the precursor to Thyroxine (T4) and Triiodothyronine (T3).
-
Mechanism: It is used to synthesize peptides that mimic the thyroglobulin structure or to create "T2" (3,5-diiodothyronine) derivatives that bind to thyroid hormone receptors (TR-α and TR-β) with altered affinity.
-
Metabolic Research: Used to study deiodinase enzyme activity by incorporating the residue into probe substrates.
Crystallography (Phasing)
The heavy iodine atoms (Atomic number 53) provide strong anomalous scattering.
-
Utility: Incorporating Z-Tyr(3,5-I2)-OH into a peptide sequence allows researchers to solve the phase problem in X-ray crystallography without heavy metal soaking, facilitating 3D structure determination of novel peptide-protein complexes.
pKa Modulation in Peptidomimetics
The iodine atoms withdraw electrons from the phenol ring, lowering the pKa of the hydroxyl group from ~10 (Tyrosine) to ~6.4 (Diiodotyrosine).
-
Effect: At physiological pH (7.4), the side chain is largely ionized (phenolate anion). This mimics phosphotyrosine in terms of charge density, making it a useful non-hydrolyzable probe for SH2 domains or Protein Tyrosine Phosphatases (PTPs) .
Figure 2: Biological Interaction Logic
Caption: Functional utility of Z-Tyr(3,5-I2)-OH in pharmacology, structural biology, and biochemistry.
Safety and Handling
-
Light Sensitivity: Iodinated aromatic compounds are susceptible to photolytic deiodination. Store in amber vials wrapped in foil.
-
Temperature: Store at -20°C for long-term stability.
-
Toxicity: While not highly toxic, it should be treated as a potential irritant. Avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). N-Benzyloxycarbonyl-L-tyrosine Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine. This valuable intermediate is a critical building block in peptide synthesis, the development of thyroid hormone analogs, and as a scaffold for introducing heavy atoms in structural biology. This document delves into the mechanistic underpinnings of the synthetic strategy, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and provides a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.
Introduction and Strategic Overview
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring two key modifications: protection of the α-amino group with a benzyloxycarbonyl (Cbz or Z) moiety and iodination at the 3 and 5 positions of the phenol ring. The Cbz group is a robust, well-established protecting group in peptide chemistry, stable to a wide range of reaction conditions but readily removable by methods such as catalytic hydrogenation.[1] The di-iodo substitution serves multiple purposes: it is a key structural feature of thyroid hormones (such as thyroxine) and their analogs, and it provides a reactive handle for further chemical modifications, particularly palladium-catalyzed cross-coupling reactions.[1]
The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The phenolic hydroxyl group of the tyrosine side chain is a potent activating group, directing electrophiles to the ortho (3 and 5) and para (4) positions. Since the para position is already substituted, the reaction occurs regioselectively at the two equivalent ortho positions.[2] The core challenge of this synthesis is not one of regioselectivity, but rather of achieving complete di-iodination while minimizing the formation of the mono-iodinated intermediate and preventing oxidative side reactions.[2][3]
This guide will focus on a reliable method utilizing N-Iodosuccinimide (NIS) as the iodinating agent, a choice predicated on its milder reactivity and ease of handling compared to alternatives like iodine monochloride (ICl).
Mechanistic Rationale and Experimental Design
The iodination of N-Cbz-L-tyrosine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Generation of the Electrophile : The iodinating agent, in this case, N-Iodosuccinimide, provides a source of an electrophilic iodine species (I⁺).
-
Nucleophilic Attack : The electron-rich phenol ring of the N-Cbz-L-tyrosine attacks the electrophilic iodine. The hydroxyl group, being a strong ortho-, para-director, facilitates the attack at the 3- and 5-positions.
-
Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (the sigma complex), loses a proton to restore the aromaticity of the ring, yielding the iodinated product.
Since the first iodine atom is introduced, the ring remains highly activated, making the second iodination at the remaining ortho position rapid. To drive the reaction to the desired di-iodinated product, a stoichiometric excess of the iodinating agent is employed.
Diagram of the Reaction Mechanism
Caption: Electrophilic aromatic substitution pathway for di-iodination.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the di-iodination of a closely related N-protected tyrosine derivative and is optimized for the synthesis of the target compound.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| N-Cbz-L-tyrosine | ≥98% | Sigma-Aldrich | Starting material |
| N-Iodosuccinimide (NIS) | ≥98% | Acros Organics | Iodinating agent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Hexanes | ACS Grade | VWR | For chromatography |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | - | For quenching |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying |
| Silica Gel | 230-400 mesh | - | For chromatography |
Step-by-Step Procedure
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Cbz-L-tyrosine (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.15 M.
-
Cool the resulting solution to 0 °C using an ice-water bath.
Iodination Reaction: 4. Once the solution is cooled, add N-Iodosuccinimide (2.1 eq.) portion-wise over 5-10 minutes. The addition is managed to keep the internal temperature from rising significantly. 5. Stir the reaction mixture vigorously at 0 °C. 6. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 40-50% ethyl acetate in hexanes with a trace of acetic acid. The starting material should be consumed within 40-60 minutes. The product will appear as a new, less polar spot.
Work-up and Extraction: 7. Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the characteristic iodine color dissipates. 8. Transfer the mixture to a separatory funnel and dilute with additional DCM and water. 9. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine. 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.
Purification: 11. The crude product can be purified by silica gel flash column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 80% EtOAc) to separate the di-iodinated product from any remaining mono-iodinated species and succinimide byproduct.[4] 12. Alternatively, for high purity, recrystallization from a solvent system like ethyl acetate/hexanes can be effective.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly to induce crystallization.
Diagram of the Experimental Workflow
Sources
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: Technical Guide
This is an in-depth technical guide on N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine , a specialized amino acid derivative critical for peptide synthesis, thyroid hormone analog development, and medicinal chemistry.
Introduction & Identity
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (often abbreviated as Z-Tyr(3,5-I₂)-OH or N-Cbz-3,5-diiodo-L-tyrosine ) is a protected derivative of the halogenated amino acid 3,5-diiodo-L-tyrosine. It serves as a crucial building block in the synthesis of iodinated peptides and thyromimetic compounds.
The molecule combines the steric and electronic properties of the di-iodinated phenolic ring with the robust Benzyloxycarbonyl (Cbz or Z) protecting group on the
Chemical Identity
| Parameter | Detail |
| Systematic Name | N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine |
| Common Synonyms | Z-Tyr(3,5-I₂)-OH; N-Cbz-3,5-diiodo-L-tyrosine; N-Carbobenzoxy-3,5-diiodo-L-tyrosine |
| Molecular Formula | C₁₇H₁₅I₂NO₅ |
| Molecular Weight | 567.11 g/mol |
| Parent Amino Acid CAS | 300-39-0 (3,5-Diiodo-L-tyrosine) |
| Ethyl Ester CAS | 102202-92-6 (Z-Tyr(3,5-I₂)-OEt) |
| Key Functional Groups | Carbamate (Z-group), Phenol (4-OH), Aryl Iodides (3,5-positions), Carboxylic Acid |
Note on CAS Numbers: While the ethyl ester form (Z-Tyr(3,5-I₂)-OEt) has the specific CAS 102202-92-6 , the free acid form is often synthesized in situ or referenced as a derivative of the parent amino acid (CAS 300-39-0).
Chemical Profile & Properties
The introduction of two iodine atoms at the ortho positions relative to the phenolic hydroxyl group significantly alters the physicochemical properties of the tyrosine residue.
Electronic & Steric Effects
-
Acidity (pKa): The iodine atoms are electron-withdrawing (inductive effect), which significantly lowers the pKa of the phenolic hydroxyl group compared to native tyrosine (~10.0 vs. ~6.4 for di-iodotyrosine). This makes the phenol more acidic and prone to ionization at physiological pH.
-
Lipophilicity: The large, polarizable iodine atoms and the hydrophobic benzyl carbamate (Z) group drastically increase the lipophilicity (LogP) of the molecule, reducing water solubility and necessitating the use of organic solvents like DMF or DMSO.
-
Steric Bulk: The bulky iodine atoms hinder rotation around the C-O bond and can restrict the conformational space of peptides containing this residue.
Solubility & Stability
-
Solubility: Insoluble in water and non-polar solvents (hexane). Soluble in polar aprotic solvents (DMF, DMSO, NMP) and lower alcohols (methanol, ethanol) when protonated.
-
Stability: The Z-group is stable to weak acids (TFA) and bases but is cleaved by strong acids (HBr/AcOH, HF) or catalytic hydrogenation (H₂/Pd-C).
-
Critical Note: Catalytic hydrogenation (standard Z-deprotection) poses a risk of dehalogenation (removing the iodine atoms). Therefore, acidolytic cleavage (e.g., HBr/AcOH) is often preferred for this specific substrate.
-
Synthesis & Production
The synthesis of Z-Tyr(3,5-I₂)-OH typically follows a two-stage protocol: Iodination of L-Tyrosine followed by N-protection, or direct iodination of Z-L-Tyrosine. The latter is often preferred to minimize side reactions.
Synthesis Pathway (Graphviz)
Figure 1: Synthetic routes to N-Cbz-3,5-diiodo-L-tyrosine.[1][2] The direct iodination of Z-Tyr-OH is often cleaner.
Detailed Protocol (Standard Method)
Step 1: Iodination of Z-L-Tyrosine
-
Dissolution: Dissolve N-Cbz-L-Tyrosine (1 eq) in glacial acetic acid or methanol.
-
Reagent Addition: Add Iodine Monochloride (ICl) (2.2 eq) dropwise at room temperature. The solution will turn dark brown.
-
Reaction: Stir for 1-2 hours. The electrophilic iodine attacks the activated phenolic ring at the 3 and 5 positions.
-
Quenching: Quench excess iodine with aqueous Sodium Thiosulfate (Na₂S₂O₃). The color should fade to light yellow/white.
-
Isolation: Precipitate the product by adding cold water. Filter the solid, wash with water, and dry under vacuum.
Step 2: Purification
-
Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane is recommended to remove mono-iodinated byproducts.
Applications in Drug Development
Peptide Synthesis (Solid & Solution Phase)
Z-Tyr(3,5-I₂)-OH is used when an iodinated tyrosine residue is required in a peptide sequence.
-
Orthogonality: The Z-group allows for strategy design where the N-terminal protection must survive mild acidic conditions (unlike Boc) or basic conditions (unlike Fmoc, though Z is stable to base, its removal requires conditions that might be incompatible with other groups).
-
Challenges: The steric bulk of the iodines can hinder coupling efficiency. High-efficiency coupling reagents (HATU, HBTU) are recommended.
Precursor for Thyromimetics
This compound is a direct structural analog of the thyroid hormone precursor Diiodotyrosine (DIT) .
-
Coupling: It serves as the "acceptor" or "donor" ring in the synthesis of Thyroxine (T4) or Triiodothyronine (T3) analogs via oxidative phenolic coupling.
-
Mechanism: The phenolic group, activated by the iodine atoms, can undergo radical oxidative coupling to form the ether linkage characteristic of thyronines.
Palladium-Catalyzed Cross-Coupling
The aryl iodide moieties are excellent handles for transition-metal catalyzed reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl-modified amino acids.
-
Sonogashira: Reaction with terminal alkynes to introduce fluorescent tags or "click" chemistry handles.
-
Heck Reaction: Introduction of alkene functionalities.
Analytical Characterization
To validate the identity of N-Cbz-3,5-diiodo-L-tyrosine, the following analytical signatures are expected:
| Method | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | Aromatic Protons (Tyr): Singlet (2H) at |
| ¹³C NMR | C-I Carbon: Distinctive upfield shift for the iodinated carbons (~80-90 ppm). Carbonyls: Carbamate (~156 ppm), Acid (~172 ppm). |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ ~568.1; [M-H]⁻ ~566.1. Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so the pattern is simple, but the mass defect is significant. |
| HPLC | Retention Time: Significantly longer than Z-Tyr-OH on C18 columns due to increased hydrophobicity. |
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Light Sensitivity: Iodinated compounds are often light-sensitive. Store in amber vials or wrapped in foil to prevent liberation of free iodine (
), which causes discoloration (yellowing/browning). -
Storage: Keep at +2°C to +8°C (Refrigerate). Keep dry.
-
Incompatibility: Strong oxidizing agents.
References
-
Synthesis of Iodinated Tyrosine Deriv
- Protecting Group Strategies (The Z-Group)
-
Commercial Reference for Ethyl Ester Analog
-
Parent Compound D
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9260, 3,5-Diiodo-L-tyrosine." Link
-
Sources
- 1. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 3. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-3,5-diiodo-L-tyrosine-ethyl ester | CAS 102202-92-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. iodochem.com [iodochem.com]
- 7. 3,5-diyodo-l-tyrosine dihydrato | Sigma-Aldrich [sigmaaldrich.com]
Technical Monograph: N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
Executive Summary
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Z-3,5-Diiodo-L-tyrosine) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of thyroid hormone analogs (thyromimetics) and as a heavy-atom derivative for X-ray crystallographic phasing. By incorporating two iodine atoms into the phenolic ring of tyrosine and protecting the
This guide details the physicochemical profile, validated synthetic protocols, and critical handling requirements for researchers in medicinal chemistry and structural biology.
Part 1: Molecular Metrics & Physicochemical Profile
The precise molecular weight is the fundamental parameter for stoichiometric calculations in peptide coupling and metabolic studies.
| Parameter | Value |
| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
| Common Abbreviations | Z-Tyr(3,5-I)-OH; N-Cbz-3,5-diiodo-L-tyrosine |
| Molecular Formula | C₁₇H₁₅I₂NO₅ |
| Molecular Weight | 567.11 g/mol |
| Monoisotopic Mass | 566.899 g/mol |
| CAS Registry Number | Derived (See Note 1) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, alkaline water; sparingly soluble in acidic water/CHCl₃ |
| pKa (Phenolic) | ~6.4 (Acidified by ortho-iodine electron withdrawal) |
Note 1: While the parent amino acid (3,5-diiodo-L-tyrosine, CAS 300-39-0) and the ethyl ester derivative (CAS 102202-92-6) are common, the free acid Z-protected form is often synthesized in situ or custom-ordered. The molecular weight is derived via:
.
Part 2: Synthetic Methodology
Strategic Route Selection
Direct iodination of Z-Tyrosine is possible but risks side reactions on the benzyl protecting group. The preferred, high-fidelity route involves pre-iodination of L-Tyrosine followed by Schotten-Baumann protection .
Validated Protocol
Precursors: L-Tyrosine, Iodine Monochloride (ICl), Benzyl Chloroformate (Cbz-Cl).
Step 1: Iodination (Electrophilic Aromatic Substitution)[1]
-
Dissolve L-Tyrosine in glacial acetic acid.
-
Add Iodine Monochloride (ICl) (2.2 equivalents) dropwise at ambient temperature.
-
Mechanism: The phenolic hydroxyl group activates the ortho positions (3,5) for electrophilic attack.
-
-
Quench with aqueous sodium bisulfite to remove excess iodine.
-
Precipitate 3,5-diiodo-L-tyrosine by adjusting pH to the isoelectric point (~pI 2.12).
-
Yield Check: Target >85% yield.
Step 2: N-Terminal Protection (Schotten-Baumann)
-
Suspend 3,5-diiodo-L-tyrosine in 2N NaOH (maintain pH >10 to solubilize the zwitterion).
-
Cool to 0°C.
-
Add Benzyl Chloroformate (Cbz-Cl) (1.2 equivalents) dropwise over 30 minutes while vigorously stirring.
-
Simultaneously add NaOH to maintain pH 10–11 (neutralizing HCl byproduct).
-
Acidify reaction mixture with 1N HCl to pH 2.0 to precipitate the product.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Step-wise synthetic pathway transforming L-Tyrosine to its N-protected diiodo derivative.
Part 3: Structural Validation & Logic
Mass Spectrometry (MS) Analysis
The presence of two iodine atoms creates a distinct isotopic signature that serves as a self-validating confirmation of the structure.
-
Primary Ion: Look for
at 568.1 m/z (Positive Mode) or at 566.1 m/z (Negative Mode). -
Mass Defect: Iodine has a significant mass defect. The exact mass is slightly lower than the integer sum would suggest (I = 126.904, not 127).
-
Fragmentation Logic:
-
Loss of Benzyl group (91 Da).
-
Loss of CO₂ (44 Da).
-
Sequential loss of Iodine atoms (127 Da).
-
NMR Characterization
-
¹H NMR (DMSO-d₆):
-
Aromatic Region: The standard AA'BB' system of tyrosine collapses to a singlet (2H) at
7.6–7.8 ppm. This shift is diagnostic; the iodine atoms replace the ortho-protons, leaving only the meta-protons. -
Benzylic Protons: Singlet (2H) at
5.0 ppm (Cbz-CH₂). -
Amide Proton: Doublet at
7.5 ppm (NH).
-
Part 4: Applications in Drug Discovery
Thyroid Hormone Mimetics
Z-3,5-Diiodo-L-tyrosine is the structural foundation for synthesizing T2 (3,5-diiodothyronine) and T4 (thyroxine) analogs. The iodine atoms provide the necessary lipophilicity and steric "lock" required for binding to Thyroid Hormone Receptors (TR
Expert Insight: Deprotection Risks
Critical Warning: Standard hydrogenolysis (
-
Alternative Deprotection: Use acidolysis (HBr/AcOH) or thioanisole/TFA cocktails to remove the Z-group while preserving the iodine atoms.
Crystallography (SAD Phasing)
The heavy iodine atoms (
References
-
Chemical Identity & Properties
-
Synthetic Protocols
- Applications & Handling
Sources
Precision Engineering of Peptide Therapeutics: A Guide to Site-Specific Precursors
Topic: Precursor for Site-Specific Peptide Modification Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
The Paradigm Shift: From Stochastic to Deterministic Labeling
In the development of Peptide-Drug Conjugates (PDCs) and diagnostic probes, the era of stochastic labeling—relying on the statistical probability of hitting one Lysine among five—is effectively over. Regulatory bodies and downstream pharmacokinetics demand homogeneity.
This guide focuses on the Precursor —the specific chemical handle or motif engineered into the peptide backbone before the conjugation event. We will move beyond basic maleimide chemistry to explore next-generation N-terminal cyclization, enzymatic staples, and bioorthogonal handles.
Strategic Decision Matrix
Selecting the correct precursor is a function of peptide length, solubility, and the required stability of the final conjugate.
Figure 1: Decision matrix for selecting the optimal site-specific precursor based on peptide constraints.
Chemical Precursors: The N-Terminal Imidazolidinone
The N-terminus is the most distinct chemical handle on a peptide (
The superior precursor strategy here is 2-Pyridinecarboxaldehyde (2-PCA) .
Mechanism of Action
Unlike simple aldehydes that form reversible Schiff bases, 2-PCA engages in a dual-step reaction.
-
Imine Formation: The N-terminal amine attacks the aldehyde.
-
Cyclization: The neighboring amide nitrogen (from the first peptide bond) attacks the imine carbon.
-
Result: A thermodynamically stable, cyclic imidazolidinone .
Why this works: Lysine side chains lack the neighboring amide bond required for the second cyclization step.[1] Therefore, 2-PCA is chemically incapable of forming stable adducts with Lysine, guaranteeing N-terminal specificity.
Figure 2: The 2-PCA reaction pathway. Specificity is enforced by the geometric requirement for backbone cyclization.
Enzymatic Precursors: The Sortase A Motif
For peptides where chemical modification is too harsh or lacks regioselectivity (e.g., multiple free amines), enzymatic ligation offers exquisite control. The precursor here is a specific amino acid sequence.
-
The Precursor: LPXTG (Leu-Pro-X-Thr-Gly)
-
The Enzyme: Sortase A (S. aureus)[2]
-
The Nucleophile: Oligoglycine (
) attached to the payload.
Critical Insight: Controlling Reversibility
A common failure mode in Sortase ligation is the retro-reaction . The enzyme can cleave the final product just as easily as the starting material.
Engineering Solution:
Use a "Depsi-peptide" substrate or the Metal-Assisted Sortase-Mediated Ligation (MA-SML) approach. By engineering a C-terminal tag LPXTGGH, the byproduct (GGH) coordinates with
Bioorthogonal Precursors: The Kinetic Landscape
When total orthogonality is required (e.g., intracellular labeling or in vivo imaging), we utilize non-canonical amino acids (ncAAs) or chemical handles installed during Solid Phase Peptide Synthesis (SPPS).
Comparative Kinetics Data
The choice of precursor dictates the speed of conjugation.
| Reaction Type | Precursor Handle | Reagent Pair | Rate Constant ( | Bio-Stability |
| CuAAC | Alkyne | Azide + Cu(I) | High (Triazole) | |
| SPAAC | Azide ( | DBCO / BCN | High | |
| IEDDA | Trans-Cyclooctene (TCO) | Tetrazine | Moderate (Oxidation risk) | |
| Staudinger | Azide | Phosphine | High |
Expert Note: While Tetrazine ligation is the fastest, TCO precursors can isomerize to the unreactive cis-isomer in the presence of thiols in vivo. For long-term storage of precursors, Azides are superior.
Experimental Protocols
Protocol A: N-Terminal Modification with 2-PCA
Target: Site-specific labeling of a therapeutic peptide with a fluorophore.
Materials:
-
Peptide (lyophilized, TFA salt removed).
-
2-PCA-PEG4-Fluorophore (Reagent).
-
Buffer: 50 mM Phosphate or Borate, pH 7.5.
-
Catalyst: None required (Auto-catalytic).
Workflow:
-
Solubilization: Dissolve peptide to 100-500
in buffer. Ensure pH is near 7.5. ( Why: The N-terminal amine must be deprotonated, but pH > 8.5 risks hydrolysis of sensitive side chains.) -
Addition: Add 2-5 equivalents of 2-PCA reagent.
-
Incubation: Incubate at 37°C for 4–16 hours.
-
QC Check: Monitor via LC-MS.[3] Look for mass shift of +[Reagent MW] - 18 Da (
loss from cyclization).
-
-
Quenching: Unlike maleimides, quenching is rarely needed due to specificity, but excess reagent can be removed via size-exclusion chromatography (SEC) or dialysis.
Protocol B: Sortase A Ligation (Optimized)
Target: Attaching a PEG tail to a C-terminal LPETG motif.
Materials:
-
Substrate: Peptide-LPETG-His6 (50
). -
Nucleophile: GGG-PEG (500
, 10x excess). -
Enzyme: Sortase A pentamutant (5
). -
Buffer: 50 mM Tris, 150 mM NaCl, 10 mM
, pH 7.5.
Workflow:
-
Equilibration: Mix Substrate and Nucleophile in reaction buffer containing
. (Why: Sortase is Calcium-dependent for structural stability.) -
Initiation: Add Sortase A.
-
Reaction: Incubate at 25°C for 2 hours.
-
Self-Validating Step: Analyze an aliquot by HPLC.[4] The "LPETG" peak should disappear, replaced by the Ligation Product peak and the cleaved "G-His6" fragment.
-
-
Purification: Pass the mixture over Ni-NTA resin.
-
Logic: The His-tagged enzyme and the cleaved His-tagged fragment will bind. The flow-through contains your pure Ligation Product and excess GGG-PEG.
-
-
Polishing: Remove excess GGG-PEG via dialysis (MWCO dependent).
References
-
MacDonald, J. I., et al. (2015). "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes."[5] Nature Chemical Biology. Link
-
Scinto, S. L., et al. (2021). "Bioorthogonal chemistry." Nature Reviews Methods Primers. Link
-
Antos, J. M., et al. (2017).[6] "Recent Advances in Sortase-Catalyzed Ligation Methodology." Current Opinion in Structural Biology. Link
-
Barber, L., & Spicer, C. (2024). "The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification." ChemRxiv. Link
-
Smeenk, M., et al. (2021). "Recent developments in bioorthogonal chemistry and the orthogonality within." Current Opinion in Chemical Biology. Link
Sources
- 1. An N terminomics toolbox combining 2-pyridinecarboxaldehyde (2PCA) probes and click chemistry for profiling protease specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives [escholarship.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Literature review on N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
This guide provides a comprehensive technical analysis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (also referred to as N-Cbz-3,5-diiodo-L-tyrosine or Z-3,5-diiodo-Tyr-OH ). It is designed for researchers in medicinal chemistry, peptide synthesis, and thyromimetic drug development.
Executive Summary
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a specialized amino acid derivative serving as a critical building block in the synthesis of thyroid hormone analogs (thyromimetics) and heavy-atom derivatized peptides for X-ray crystallography. Its structure combines the steric and electronic properties of the bulky iodine atoms at the 3,5-positions of the phenol ring with the orthogonal protection of the N-terminus by the benzyloxycarbonyl (Cbz/Z) group.
Key Technical Insight: While the Cbz group provides robust amine protection, its standard removal method (catalytic hydrogenolysis) is chemically incompatible with the aryl iodide moieties, as it leads to hydrodeiodination. This guide details the specific synthetic protocols and "work-around" deprotection strategies required to maintain structural integrity.
Part 1: Chemical Identity & Physicochemical Profile
Structural Specifications
| Property | Detail |
| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
| Common Synonyms | N-Cbz-3,5-diiodo-L-tyrosine; Z-3,5-diiodo-Tyr-OH; Z-DIT |
| Molecular Formula | C₁₇H₁₅I₂NO₅ |
| Molecular Weight | 567.11 g/mol |
| CAS Number | Note: Often cited as the ethyl ester (CAS 102202-92-6) or free acid (Generic CAS for Z-Tyr derivatives modified).[1] |
| Chirality | L-Enantiomer (S-configuration) |
Physicochemical Properties
-
Appearance: White to off-white crystalline solid.
-
Solubility:
-
High: DMSO, DMF, Methanol (moderate).
-
Low: Water, non-polar hydrocarbons (Hexane).
-
pH Dependence: Soluble in basic aqueous solutions (e.g., 0.1 M NaOH) due to the phenolic hydroxyl (pKa ~6.5 due to iodine electron-withdrawing effect) and carboxylic acid.
-
-
Stability: Sensitive to light. Aryl iodides can undergo photolytic deiodination. Store in amber vials at -20°C.
Part 2: Synthetic Pathways & Protocols
The synthesis of N-Cbz-3,5-diiodo-L-tyrosine can be approached via two primary routes. The choice depends on the availability of starting materials and the scale of production.
Route A: Iodination of N-Cbz-L-Tyrosine (Direct Functionalization)
This route is preferred for late-stage modification but requires careful control to prevent oxidation of the phenol.
Protocol:
-
Dissolution: Dissolve N-Cbz-L-Tyrosine (1.0 eq) in Methanol/Water (3:1).
-
Iodination: Add N-Iodosuccinimide (NIS) (2.1 eq) or Iodine Monochloride (ICl).
-
Expert Note: Perform at 0°C to minimize oxidative side reactions.
-
-
Quenching: Quench with 10% aqueous sodium thiosulfate (
) to remove excess iodine (indicated by color change from brown to clear). -
Acidification: Acidify to pH 2 with 1M HCl to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water.
Route B: Protection of 3,5-Diiodo-L-Tyrosine (Schotten-Baumann)
This is the industrial standard for bulk synthesis, utilizing the commercially available 3,5-diiodo-L-tyrosine.
Protocol:
-
Solubilization: Suspend 3,5-diiodo-L-tyrosine (1.0 eq) in 1M NaOH (2.2 eq) at 0°C.
-
Acylation: Dropwise addition of Benzyl Chloroformate (Cbz-Cl) (1.2 eq) while maintaining pH >10 with additional NaOH.
-
Critical Control: Vigorous stirring is essential as Cbz-Cl is immiscible with water.
-
-
Work-up: Wash the basic solution with Diethyl Ether to remove unreacted Cbz-Cl.
-
Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2.
-
Isolation: Filter the white precipitate and dry under vacuum over
.
Figure 1: Convergent synthetic pathways illustrating direct iodination (top) and N-terminal protection (bottom).
Part 3: Applications in Drug Discovery & Peptide Chemistry
Solid Phase Peptide Synthesis (SPPS)
N-Cbz-3,5-diiodo-L-tyrosine is used to introduce heavy atoms into peptides or to synthesize thyroxine-like peptide sequences.
The Deprotection Challenge (Self-Validating Logic):
Standard Cbz removal uses
-
Correct Protocol: Use Acidolytic Cleavage .
-
Reagent: 33% HBr in Acetic Acid or HF (anhydrous).
-
Mechanism: Acid attacks the carbamate linkage without affecting the aryl-iodine bond.
-
Palladium-Catalyzed Cross-Coupling
The iodine substituents at the 3 and 5 positions serve as excellent "handles" for Suzuki-Miyaura or Sonogashira coupling, allowing the creation of complex biaryl architectures or stapled peptides.
Figure 2: Primary application workflows highlighting specific chemical utilities.
Part 4: Analytical Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following parameters.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 7.6-7.8 ppm (s, 2H): Aromatic protons at positions 2,6 (deshielded by Iodine).δ 7.3 ppm (m, 5H): Cbz phenyl group.δ 5.0 ppm (s, 2H): Cbz benzylic -CH₂-. |
| Mass Spectrometry (ESI) | [M+H]⁺: 568.1 m/z.Isotope Pattern: Distinctive iodine pattern (A+2 peaks not prominent for I, but mass defect is significant). |
| HPLC | Retention Time: Shifts significantly later than N-Cbz-Tyr due to increased lipophilicity of iodine atoms. |
| Elemental Analysis | Calculated: C (36.00%), H (2.67%), N (2.47%). |
Part 5: Handling & Safety Data
-
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Store at -20°C .
-
Protect from light (amber glass).
-
Hygroscopic: Store under inert gas (Argon/Nitrogen) if possible.
-
-
Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Vertex AI Search. (2025). Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine. National Institutes of Health. 2
-
BenchChem. (2025).[3] Application Notes: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. 4
-
BenchChem. (2025).[3] Technical Support Center: Iodination of N-Cbz-L-tyrosine. 3
-
Chem-Impex. (2025). Boc-3,5-diiodo-L-tyrosine Product Information. 5
-
VulcanChem. (2025). Z-3,5-Diiodo-L-tyrosine ethyl ester Applications. 6
Sources
- 1. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
- 2. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Z-3,5-Diiodo-l-tyrosine ethyl ester () for sale [vulcanchem.com]
Methodological & Application
Use of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine as a building block in peptide chemistry.
[2]
Abstract & Strategic Utility
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Z-Tyr(3,5-I2)-OH) is a specialized amino acid derivative bridging the gap between classical peptide synthesis and medicinal chemistry.[1] While the benzyloxycarbonyl (Cbz or Z) group provides robust N-terminal protection, the 3,5-diiodo substitution on the phenol ring serves two critical functions:
-
Thyromimetic Precursor: It is the direct structural scaffold for Thyroxine (T4) and Triiodothyronine (T3) analogs.[1]
-
Cross-Coupling Handle: The aryl iodides act as highly reactive electrophiles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the synthesis of biaryl-bridged macrocycles and "stapled" peptides.[1][2]
Critical Technical Warning: The simultaneous presence of the Cbz group and aryl iodides presents a unique chemoselectivity challenge. Standard hydrogenolysis (
Chemical Properties & Handling[2][3][4][5][6]
| Property | Specification |
| CAS Number | 79677-62-6 (Generic for Z-Iodo-Tyr variants) / 300-39-0 (Unprotected parent) |
| Formula | |
| Molecular Weight | ~567.11 g/mol |
| Solubility | Soluble in DMF, DMSO, DMA.[1] Poorly soluble in water/DCM.[1] |
| Stability | Light Sensitive. Aryl iodides degrade under UV/Ambient light.[1] Store in amber vials at -20°C. |
| pKa (Phenol) | ~6.4 (The electron-withdrawing iodines significantly increase acidity compared to native Tyr).[1] |
Experimental Protocols
Protocol A: Sterically Demanding Peptide Coupling
Rationale: The bulky iodine atoms at the 3,5-positions create significant steric hindrance, shielding the carboxylic acid and the
Reagents:
-
Coupling Reagent: HATU or PyBOP (1.1 equiv)[3]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Workflow:
-
Pre-activation: Dissolve Z-Tyr(3,5-I2)-OH and HATU in DMF. Add DIPEA. Stir for 5–10 minutes (longer than the standard 30s) to ensure formation of the activated ester. Note: The solution may turn yellow; this is normal.
-
Coupling: Add the pre-activated mixture to the resin-bound amine (or solution-phase amine).[1]
-
Incubation: Agitate for 2–4 hours at room temperature. (Standard Tyr couples in 45 mins; the di-iodo variant requires extended contact).[1]
-
Monitoring: Use the Kaiser Test (ninhydrin).[1] If incomplete, perform a "double coupling" with fresh reagents for an additional 2 hours.
Protocol B: Chemoselective Cbz Deprotection (The "Iodine Trap")
Rationale: You cannot use catalytic hydrogenation (
Reagents:
Workflow:
-
Preparation: Dissolve the Z-protected peptide in a minimal volume of glacial acetic acid or TFA.
-
Acidolysis: Add 10 equivalents of 33% HBr/AcOH. Add 2 equivalents of anisole.[1]
-
Reaction: Stir at room temperature for 45–60 minutes .
-
Precipitation: Pour the reaction mixture into ice-cold diethyl ether. The deprotected peptide (H-Tyr(3,5-I2)-...) will precipitate as the hydrobromide salt.[1]
-
Wash: Centrifuge and wash the pellet 3x with cold ether to remove benzyl bromide byproducts.
Visual Decision Tree: Deprotection Strategy
Caption: Decision tree highlighting the incompatibility of catalytic hydrogenation with aryl iodides.
Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling
Rationale: The iodine atoms act as excellent leaving groups for Palladium-catalyzed C-C bond formation, allowing the installation of biaryl systems (e.g., for macrocyclization) under aqueous-compatible conditions.
Reagents:
-
Boronic Acid:
(3.0 equiv per iodine).[3][1] -
Catalyst:
(5 mol%) + Water-soluble ligand (e.g., sSPhos or TPPTS).[3][1] -
Base:
or (3.0 equiv).[3][1]
Workflow:
-
Degassing: Dissolve the peptide and boronic acid in the solvent mixture. Bubble
or Argon through the solution for 15 minutes (Oxygen inhibits the Pd cycle). -
Catalyst Addition: Add the Pd catalyst and ligand under inert atmosphere.
-
Base Addition: Add the carbonate base (dissolved in minimal water).[1]
-
Heating: Heat to 40–50°C for 4–12 hours. (Microwave irradiation: 80°C for 20 mins is often superior).[3][1]
-
Purification: Filter through Celite to remove Pd black.[1] Purify via Reverse-Phase HPLC (C18 column).
Mechanism of Action: Suzuki Cycle on Peptides
Caption: The catalytic cycle for modifying diiodotyrosine peptides via Suzuki coupling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of 3,5-iodines.[1] | Switch to HATU/HOAt. Increase temperature to 40°C (if Cbz is stable). Double couple. |
| Loss of Iodine | Accidental reduction.[1] | Ensure NO reducing agents (DTT, TCEP) are present.[3][1] Avoid Hydrogenation.[1] |
| Yellow Product | Iodine liberation (oxidation).[3][1] | Wash with dilute sodium thiosulfate solution during workup to quench free iodine.[1] |
| Incomplete Suzuki | Catalyst poisoning by peptide amines.[1] | Increase catalyst loading to 10 mol%. Use "ligand-free" conditions or specific Buchwald ligands.[1] |
References
-
BenchChem. "Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis.
-
[3]
-
-
Afonso, A., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[3] Molecules, 22(8), 1364.[3]
-
[3]
-
-
Yoburn, J. C., & Van Vranken, D. L. (2003). "Synthesis of dityrosine cross-linked peptide dimers using the Miyaura-Suzuki reaction."[3][6] Organic Letters, 5(16), 2817-2820.[3][1]
-
[3]
-
-
Sigma-Aldrich. "Product Specification: Z-Tyr-OH and Derivatives."[1][7]
-
Chittem, S. R., et al. (2024). "Lewis Acid Mediated Deprotection of Cbz Groups."[3] Journal of Organic Chemistry. (Context on acidolysis).
-
[3]
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of dityrosine cross-linked peptide dimers using the Miyaura-Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-TYR-TYR-OH | 10417-83-1 [chemicalbook.com]
The Versatile Role of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine in Modern Medicinal Chemistry
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine, a synthetically modified amino acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a stable N-terminal benzyloxycarbonyl (Cbz) protecting group and two iodine atoms on the aromatic ring—provide a versatile platform for the synthesis of complex peptides, radiopharmaceuticals, and other targeted therapeutic agents. This guide provides an in-depth exploration of its applications, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery and Development
The strategic incorporation of N-Cbz-3,5-diiodo-L-tyrosine into molecular design offers several distinct advantages in medicinal chemistry.
A Key Precursor in Peptide Synthesis and Modification
The Cbz group offers robust protection of the amino group during peptide synthesis, compatible with both solid-phase (SPPS) and solution-phase methodologies.[1] Its stability under the acidic and basic conditions used for the removal of Boc and Fmoc protecting groups, respectively, makes it an excellent choice for orthogonal protection strategies.[1] This allows for selective deprotection and modification of the peptide chain.
The di-iodinated aromatic ring serves as a reactive handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This enables the introduction of a wide array of functional groups, including aryl, heteroaryl, and alkyne moieties, to fine-tune the biological activity, receptor binding affinity, and pharmacokinetic properties of peptides.[2]
A notable application is the engineering of peptides with pH-dependent receptor binding capabilities. The introduction of 3,5-diiodotyrosine can lower the pKa of the phenolic hydroxyl group, leading to altered ionization states at different physiological pH levels. This has been exploited to create peptides that selectively bind to their targets in the acidic microenvironments of tumors or inflamed tissues.[3]
A Foundation for Novel Radiopharmaceuticals
The presence of iodine atoms makes N-Cbz-3,5-diiodo-L-tyrosine and its derivatives ideal precursors for the development of radiolabeled compounds for diagnostic imaging and targeted radiotherapy.[4][5][6] Various radioisotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, can be incorporated to create agents for Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and targeted radionuclide therapy.[7][8]
The synthesis of these radiopharmaceuticals often involves direct radioiodination of a tyrosine-containing peptide or the use of a prosthetic group that is first radiolabeled and then conjugated to the peptide.[9]
A Building Block for Thyroid Hormone Analogs and Kinase Inhibitors
3,5-Diiodo-L-tyrosine (DIT) is a natural intermediate in the biosynthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3).[10][11] Consequently, N-Cbz-3,5-diiodo-L-tyrosine serves as a valuable starting material for the synthesis of novel thyroid hormone analogues.[12] These synthetic analogues are crucial tools for studying the structure-activity relationships of thyroid hormones and for developing therapies for thyroid-related disorders.
Furthermore, the di-iodotyrosine scaffold has been explored in the design of kinase inhibitors. For instance, 3,5-Diiodo-L-tyrosine itself has been shown to inhibit tyrosine hydroxylase.[13] The ability to further functionalize the aromatic ring through cross-coupling reactions opens avenues for creating potent and selective inhibitors of various protein kinases implicated in diseases such as cancer.
Recent research has also identified 3,5-diiodotyrosine as an inhibitor of APOBEC3B, a DNA-editing enzyme implicated in somatic mutation accumulation and cancer progression, highlighting its potential as a chemopreventive agent.[14]
Experimental Protocols
Synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
This protocol describes a two-step synthesis starting from L-tyrosine.
Step 1: N-protection of L-Tyrosine with Benzyloxycarbonyl Chloride (Cbz-Cl)
This is a standard procedure for the protection of the amino group of L-tyrosine.
Step 2: Iodination of N-Cbz-L-Tyrosine
This step introduces two iodine atoms at the 3 and 5 positions of the tyrosine ring via electrophilic aromatic substitution.[15]
Materials:
-
N-Cbz-L-tyrosine
-
Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
-
Solvent (e.g., methanol, acetic acid)
-
Base (e.g., sodium hydroxide, sodium bicarbonate)
-
Sodium thiosulfate
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Cbz-L-tyrosine in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add at least two equivalents of the iodinating agent (e.g., ICl or NIS) to the solution while stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine.[15]
Troubleshooting:
-
Formation of mono-iodinated product: Use of insufficient iodinating agent may result in the formation of the mono-iodinated product. Ensure at least two equivalents of the iodinating agent are used.
-
Presence of colored impurities: This may be due to the oxidation of the phenolic ring. Using a milder iodinating agent like NIS can help minimize this.[15]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of N-Cbz-3,5-diiodo-L-tyrosine to a resin-bound peptide with a free N-terminal amine using standard Fmoc/tBu strategy.[2]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminus
-
N-Cbz-3,5-diiodo-L-tyrosine
-
Coupling agent: HBTU or HATU
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Washing solvents: DMF, DCM
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.[2]
-
Coupling Solution Preparation: In a separate vial, dissolve 3 equivalents of N-Cbz-3,5-diiodo-L-tyrosine and 2.9 equivalents of HBTU (or HATU) in DMF. Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Drain the DMF from the resin and add the pre-activated coupling solution. Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test to confirm the absence of free amines.[2]
-
Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF and DCM.
On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the modification of a peptide containing 3,5-diiodotyrosine on the solid support.[2]
Materials:
-
Peptide-resin containing the di-iodotyrosine residue
-
Arylboronic acid (10 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equivalents)
-
Base (e.g., aqueous Na₂CO₃)
-
Solvent system (e.g., DMF/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a reaction vial, swell the iodotyrosine-containing peptide-resin in the chosen solvent system.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.[2]
-
Addition of Reagents: Add the arylboronic acid, palladium catalyst, and base to the reaction vial under the inert atmosphere.[2]
-
Reaction: Seal the vial and heat the reaction mixture (typically 40-80 °C) with stirring for 2-16 hours. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the resin extensively with the reaction solvent, water, and DCM to remove residual reagents and catalyst.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling on Iodotyrosine-Containing Peptides
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 60 | 4 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | >95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
Note: Yields are representative and can vary depending on the peptide sequence and reaction conditions.
Visualization of Key Pathways and Workflows
Thyroid Hormone Synthesis Pathway
Caption: Biosynthesis of thyroid hormones from tyrosine.
SPPS Workflow for Incorporating N-Cbz-3,5-diiodo-L-tyrosine
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Conclusion
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a powerful and versatile tool in the arsenal of medicinal chemists. Its unique combination of a stable protecting group and reactive iodine atoms facilitates the synthesis of complex and functionally diverse molecules. From creating peptides with tailored properties to developing targeted radiopharmaceuticals and novel kinase inhibitors, the applications of this compound continue to expand, driving innovation in drug discovery and development. The protocols and insights provided herein serve as a comprehensive resource for harnessing the full potential of this remarkable building block.
References
-
BenchChem. (n.d.). Technical Support Center: Iodination of N-Cbz-L-tyrosine. Retrieved from BenchChem website.[15]
-
Wikipedia. (2023, December 2). Diiodotyrosine. In Wikipedia.[10]
-
BenchChem. (n.d.). Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. Retrieved from BenchChem website.[2]
-
Werner, R. M., & Brode, S. (2012). Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1765-1777.[16]
-
BenchChem. (n.d.). Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. Retrieved from BenchChem website.[17]
-
Monoiodotyrosine (MIT) and Diiodotyrosine (DIT); Definition and Role in Thyroid Hormone synthesis. (2025, March 10). YouTube.[11]
-
Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329-336.[18]
-
Gereben, B. (2016, October 20). Intracellular Pathways of Iodothyronine Metabolism/Implications of Deiodination for Thyroid Hormone Action. Oncohema Key.[19]
-
BenchChem. (n.d.). Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols. Retrieved from BenchChem website.[1]
-
Radioiodine labeling scheme for tyrosine residue in peptides and proteins. (n.d.). ResearchGate.[7]
-
Fersing, C., et al. (2025, July 11). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.[9]
-
Cytotoxic activity of the most active peptides in each cell line. (n.d.). ResearchGate.[20]
-
Oh, E., et al. (2025, June 8). Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. MDPI.[8]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences.[21]
-
Lee, Y. W., et al. (2018). Reversibly Switchable, pH-Dependent Peptide Ligand Binding via 3,5-Diiodotyrosine Substitutions. Bioconjugate Chemistry, 29(5), 1549-1557.[3]
-
Chem-Impex. (n.d.). 3,5-Diiodo-L-tyrosine dihydrate. Retrieved from Chem-Impex website.[4]
-
Chem-Impex. (n.d.). N-Acetyl-3,5-diiodo-L-tyrosine. Retrieved from Chem-Impex website.[5]
-
Chem-Impex. (n.d.). 3-Iodo-L-tyrosine. Retrieved from Chem-Impex website.[6]
-
Cayman Chemical. (n.d.). 3,5-Diiodo-L-tyrosine. Retrieved from Cayman Chemical website.[13]
-
Chen, C., et al. (2022). Identification of natural product 3, 5-diiodotyrosine as APOBEC3B inhibitor to prevent somatic mutation accumulation and cancer progression. Cell Death & Disease, 13(11), 934.[14]
-
Jorgensen, E. C., et al. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37-54.[12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reversibly Switchable, pH-Dependent Peptide Ligand Binding via 3,5-Diiodotyrosine Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Identification of natural product 3, 5-diiodotyrosine as APOBEC3B inhibitor to prevent somatic mutation accumulation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular Pathways of Iodothyronine Metabolism/Implications of Deiodination for Thyroid Hormone Action | Oncohema Key [oncohemakey.com]
- 20. researchgate.net [researchgate.net]
- 21. ias.ac.in [ias.ac.in]
Precision Engineering of the Tyrosine Scaffold: Palladium-Catalyzed Cross-Coupling of 3-Iodotyrosine
Topic: Palladium-catalyzed cross-coupling reactions with 3-iodotyrosine. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The site-selective modification of peptides and proteins is a cornerstone of modern drug discovery, enabling the synthesis of antibody-drug conjugates (ADCs), stapled peptides, and fluorescent probes. 3-Iodotyrosine (3-I-Tyr) serves as a privileged, bio-orthogonal handle for these modifications. Unlike lysine or cysteine conjugation, which often suffer from heterogeneity or stability issues, the C–I bond of 3-I-Tyr offers a distinct reactivity profile for Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck).
This guide provides validated protocols for transforming 3-I-Tyr residues into complex functional motifs, emphasizing aqueous compatibility and on-resin workflows essential for therapeutic peptide development.
Mechanistic Basis & Strategic Advantage
Why 3-Iodotyrosine?
The utility of 3-I-Tyr stems from the bond dissociation energy (BDE) of the C(sp2)–I bond (~65 kcal/mol), which is significantly lower than that of C–Br or C–Cl bonds. This allows oxidative addition of Pd(0) species to occur under mild conditions that preserve sensitive peptide backbones and side chains (e.g., Trp, Met).
Key Advantages:
-
Orthogonality: The C–I bond is inert to standard Solid-Phase Peptide Synthesis (SPPS) conditions (Fmoc/tBu protocols).
-
Chemoselectivity: Pd-catalyzed coupling occurs exclusively at the aryl iodide, avoiding interference with nucleophilic residues like Lys or Cys (provided appropriate scavenging or pH control is used).
-
Late-Stage Diversification: Complex aryl, alkynyl, or alkenyl groups can be installed at the very end of a synthesis sequence, minimizing waste of expensive payloads.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle and the divergence points for different coupling modalities.
Figure 1: Divergent synthesis pathways from a common 3-iodotyrosine intermediate via Pd-catalysis.
Validated Experimental Protocols
Protocol A: Aqueous Suzuki-Miyaura Coupling (Solution Phase)
Application: Modification of water-soluble peptides or proteins under biocompatible conditions ("Green Chemistry"). Mechanism: Uses a water-soluble ligand (sSPhos) or surfactant (SDS/TPGS-750-M) to create a lipophilic nanoreactor for the catalyst.
Materials:
-
Substrate: Peptide containing 3-I-Tyr (1.0 equiv).
-
Coupling Partner: Arylboronic acid (1.5–3.0 equiv).[1]
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (5 mol%).
-
Ligand: sSPhos (Sulfonated SPhos) or standard SPhos if using surfactant (10 mol%).
-
Base: K₃PO₄ or K₂CO₃ (3.0 equiv).
-
Solvent System: 10% SDS (aq) or Water/Acetonitrile (1:1).
Step-by-Step Procedure:
-
Preparation: Dissolve the peptide (concentration ~5 mM) in the chosen solvent system (e.g., degassed 10% SDS in water).
-
Note: Degassing is critical. Bubble Nitrogen or Argon through the solvent for 15 mins prior to use.
-
-
Activation: Add the base (K₃PO₄) and Arylboronic acid to the reaction vial.
-
Catalyst Addition: In a separate small vial, premix the Pd source and Ligand in a minimal amount of organic co-solvent (e.g., DMF) or water (if using sSPhos) for 1 minute to form the active complex. Add this to the main reaction vessel.
-
Reaction: Stir the mixture at 40°C for 4–16 hours.
-
Monitoring: Use LC-MS.[2] Look for the disappearance of the M+126 (Iodine) mass shift and appearance of the biaryl product.
-
-
Work-up:
-
Acidify slightly with dilute HCl or TFA to quench.
-
Filter through a 0.2 µm syringe filter to remove Pd black.
-
Purify directly via preparative Reverse-Phase HPLC (C18 column).
-
Data Summary: Solvent Effects on Yield
| Solvent System | Temperature | Yield (%) | Notes |
| 10% SDS (aq) | 40°C | 95% | Micellar effect stabilizes Pd species; best for hydrophobic boronic acids. |
| Water/CH₃CN (1:1) | 60°C | 78% | Standard conditions; requires higher temp. |
| Phosphate Buffer (pH 8) | 37°C | 65% | Biocompatible; lower yield due to poor solubility of reactants. |
Protocol B: On-Resin Sonogashira Coupling
Application: Installing alkyne handles for subsequent Click chemistry (CuAAC) or rigidifying peptide backbones. Advantage: Reagents can be used in excess and washed away, driving conversion to completion.
Materials:
-
Substrate: Peptidyl-resin with 3-I-Tyr (Fmoc-protected N-terminus recommended to prevent N-arylation).
-
Reagents: Terminal Alkyne (5.0 equiv), CuI (10 mol%), Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (5 mol%).
-
Base: Diethylamine (DEA) or Diisopropylamine (DIPEA) (10 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (approx. 100 mg) in dry DMF for 30 minutes under Argon.
-
Catalyst Mix: In a dry vial, dissolve the Pd catalyst, CuI, and the terminal alkyne in DMF. Add the amine base.[3] The solution should turn yellow/brown.
-
Critical: Sonogashira is sensitive to oxygen. Perform all transfers under an inert atmosphere.[1]
-
-
Coupling: Transfer the catalyst mixture to the resin vessel.
-
Incubation: Agitate (do not stir with a magnetic bar to avoid grinding resin) at room temperature for 4 hours.
-
Optimization: If conversion is low (checked by micro-cleavage), heat to 45°C.
-
-
Washing: Drain the resin and wash extensively:[1]
-
DMF (3x)
-
Sodium Diethyldithiocarbamate (0.5% in DMF) x 3 (Removes Pd/Cu traces).
-
DCM (3x).
-
-
Cleavage: Proceed with standard TFA cleavage cocktails.
Troubleshooting & Optimization Logic
When yields are suboptimal, systematic parameter screening is required. Use the decision tree below to guide your optimization.
Figure 2: Troubleshooting decision tree for Pd-catalyzed cross-coupling on peptides.
Key Optimization Tips:
-
The "Black" Precipitate: If the reaction mixture turns black rapidly, your Pd(0) is aggregating into inactive nanoparticles. Solution: Add more ligand (increase Ligand:Pd ratio to 2:1 or 4:1) or use a more stabilizing ligand like XPhos or SPhos .
-
Dehalogenation: If you observe the replacement of Iodine with Hydrogen (reduction), the hydride source is likely the solvent (e.g., ethanol) or excessive heating. Solution: Switch to DMF/Water and lower the temperature.
-
Steric Bulk: For sterically hindered boronic acids (e.g., ortho-substituted), Pd₂(dba)₃ with SPhos is the gold standard due to the ligand's ability to facilitate oxidative addition and transmetallation in crowded environments.
References
-
Chalker, J. M., et al. (2022).[4] Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Kotha, S., & Lahiri, K. (2017).[5] Heck Reaction—State of the Art. Catalysts. Retrieved from [Link]
-
ChemRxiv. (2025). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction. Retrieved from [Link]
Sources
Application Note: Precision Engineering of Alkyne Functionalities via Sonogashira Coupling
Abstract & Strategic Overview
The Sonogashira cross-coupling reaction is the premier methodology for constructing
However, the reaction's apparent simplicity—mixing a halide, alkyne, palladium, and copper—masks a complex interplay of kinetic parameters. In drug discovery, trace copper contamination is a critical quality attribute (CQA) concern, while in materials science, oxidative homocoupling (Glaser coupling) can ruin conjugation length.
This guide moves beyond textbook definitions to provide a robust, failure-proof operational framework. We cover the standard catalytic cycle for general synthesis and a rigorous Copper-Free protocol for pharmaceutical applications where metal scavenging is costly.
Mechanistic Architecture
Understanding the "Dual Cycle" is non-negotiable for troubleshooting. The reaction involves a Palladium cycle (oxidative addition/reductive elimination) and a Copper cycle (transmetallation).
The Dual Catalytic Cycle
The copper co-catalyst activates the alkyne, making it nucleophilic enough to transfer to the palladium center.
Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the transmetallation step is the bridge between the two metal cycles and is often the source of homocoupling side reactions if oxygen is present.
Critical Process Parameters (CPPs)
Success relies on controlling three variables: Ligand Sterics , Base Strength , and Oxygen Exclusion .
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Pd(PPh₃)₂Cl₂ (Standard) Pd(OAc)₂ + XPhos (Difficult) | Pd(II) precatalysts are more stable than Pd(0). Bulky, electron-rich phosphines (Buchwald type) facilitate oxidative addition for Aryl Chlorides. |
| Copper Loading | 1–5 mol% CuI | Essential for rate acceleration but promotes Glaser homocoupling. Keep ratio Pd:Cu near 1:1 or 1:2. |
| Base / Solvent | Et₃N or Diisopropylamine | Acts as both base (to deprotonate alkyne) and solvent. Secondary amines often outperform tertiary amines due to steric effects in the transition state. |
| Atmosphere | Argon (Sparged) | CRITICAL: Oxygen oxidizes Cu(I)-acetylide to Cu(II), which immediately dimerizes the alkyne (Glaser coupling), consuming starting material. |
Protocol A: Standard Laboratory Scale (The Workhorse)
Target: Aryl Iodides/Bromides. Robust, general-purpose.
Reagents
-
Co-Catalyst: CuI (2 mol%)[3]
-
Solvent/Base: THF / Et₃N (1:1 ratio, anhydrous)
Step-by-Step Methodology
-
Deoxygenation (The "Freeze-Pump-Thaw" Alternative):
-
Place solid reagents (Aryl halide, Pd catalyst, CuI) in a Schlenk tube or heavy-walled vial.
-
Separately, sparge the liquid solvent/base mixture with Argon for 15 minutes. Note: Sparging is sufficient for most iodides; freeze-pump-thaw is required for difficult bromides.
-
-
Addition:
-
Inject the degassed solvent/base mixture into the solids under positive Argon pressure.
-
Add the terminal alkyne last via syringe. Reason: Adding alkyne to the catalyst before the aryl halide can lead to catalyst poisoning via polymerization.
-
-
Reaction:
-
Stir at Room Temperature (for Iodides) or 60°C (for Bromides).
-
Monitor via TLC/LCMS.[3] Look for the disappearance of the Aryl Halide.
-
-
Workup:
-
Dilute with EtOAc. Wash with saturated NH₄Cl (to sequester Copper) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Copper-Free Variant (Pharma/Green Focus)
Target: Avoiding heavy metal contamination and homocoupling.
Scientific Context
Eliminating copper forces the reaction to proceed via a "Carbopalladation" mechanism or a slower, base-mediated transmetallation. This requires a more active Palladium species and a stronger base.
Reagents
-
Terminal Alkyne (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) OR XPhos (5 mol% for chlorides)
-
Base: Pyrrolidine or Piperidine (2.0 equiv)
-
Solvent: DMF or NMP (Polar aprotic solvents stabilize the Pd intermediates in the absence of Cu).
Step-by-Step Methodology
-
Setup:
-
Charge a reaction vessel with Pd(OAc)₂, Phosphine ligand, and Aryl Halide.
-
Evacuate and backfill with Nitrogen.[2]
-
-
Solvation:
-
Add degassed DMF and the secondary amine base (Piperidine is preferred for its higher basicity compared to Et₃N).
-
-
Initiation:
-
Heat the mixture to 80–100°C . Note: Cu-free variations have a higher activation energy and rarely proceed at RT.
-
Add the alkyne slowly over 1 hour using a syringe pump if the substrate is valuable. This keeps the concentration of free acetylide low, preventing side reactions.
-
-
Workup:
-
Standard aqueous workup. Note that DMF requires thorough washing (LiCl solution or copious water) to remove.
-
Troubleshooting & Decision Matrix
Use this logic flow to diagnose failures before repeating experiments.
Figure 2: Diagnostic workflow for common Sonogashira failure modes.
Troubleshooting Data Table
| Observation | Root Cause | Corrective Action |
| Glaser Product (Diyne) | Oxygen leak or excess Copper. | Rigorous degassing; switch to Cu-free protocol; add alkyne slowly. |
| Pd Black Formation | Catalyst decomposition (ligand dissociation). | Add excess PPh₃; lower temperature; use a palladacycle catalyst. |
| Low Conversion (Aryl Cl) | Oxidative addition is too slow. | Must use electron-rich bulky ligands (e.g., |
| Product is Z-alkene | Over-reduction or hydroamination. | Remove H₂ sources; ensure anhydrous conditions; reduce reaction time. |
References
-
Chinchilla, R., & Nájera, C. (2007).[5][6][7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.[6]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
-
Liang, Y., & Dao, Y. (2011). Copper-Free Sonogashira Coupling.[2][4][6][7][8][9][10][11][12] Organic Chemistry Portal.
-
Handa, S., et al. (2018).[9] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[6][9][10] Organic Letters, 20(2), 542–545.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mdpi.com [mdpi.com]
Application Note & Protocols: Experimental Setups for Late-Stage Functionalization of Peptides
Abstract
The late-stage functionalization (LSF) of peptides has emerged as a transformative strategy in drug discovery, chemical biology, and materials science.[1][2][3] Modifying a peptide after its primary sequence has been assembled offers a rapid and efficient route to diversify structures, enhance biological activity, and improve pharmacokinetic properties without the need for de novo synthesis of complex, unnatural amino acids.[1][4] This guide provides an in-depth exploration of key experimental setups for LSF, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into three powerful and widely applicable methodologies: transition-metal-catalyzed C-H activation, chemoselective bioconjugation on cysteine residues, and a chemoenzymatic approach for site-selective modification.
Introduction: The Rationale and Power of Late-Stage Peptide Modification
Peptides are a privileged class of therapeutic agents due to their high potency and specificity.[5] However, native peptides often suffer from limitations such as poor metabolic stability and low cell permeability.[6] Late-stage functionalization (LSF) provides a powerful toolkit to address these challenges by directly modifying the peptide scaffold post-synthesis.[2][7][8] This approach accelerates the generation of structure-activity relationship (SAR) data and allows for the introduction of diverse functionalities, including reporter tags, imaging agents, and pharmacokinetic modifiers.[7][9]
The core principle of successful LSF is achieving high selectivity for a specific amino acid residue in the presence of multiple other reactive functional groups within the peptide.[10][11] This guide will focus on practical, field-proven experimental setups that offer robust and reproducible results.
Transition-Metal-Catalyzed C-H Functionalization: Targeting Tryptophan
Transition-metal catalysis has revolutionized LSF by enabling the activation of otherwise inert C-H bonds.[1][12] Palladium-catalyzed reactions, in particular, have been successfully applied to the site-selective modification of tryptophan residues, which are relatively rare and possess a unique indole side chain, making them an attractive target.[6][13][14][15]
Expertise & Experience: The "Why" Behind the Method
The direct arylation of tryptophan offers a powerful method to introduce aromatic diversity. The protocol described below utilizes a palladium catalyst to facilitate the coupling of an aryl halide with the C2 position of the indole ring. Microwave irradiation is employed to accelerate the reaction, significantly reducing reaction times from hours to minutes. This method is valued for its good functional group tolerance, allowing for the modification of unprotected peptides in aqueous media.
Experimental Workflow: Palladium-Catalyzed Tryptophan Arylation
Caption: Workflow for Pd-catalyzed arylation of tryptophan-containing peptides.
Detailed Protocol: Microwave-Assisted Arylation of a Tryptophan-Containing Peptide
Materials:
-
Tryptophan-containing peptide (e.g., 1-5 mg)
-
Aryl iodide or bromide (3-5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 10-20 mol%)
-
Water-soluble phosphine ligand (e.g., TPPTS; 2-4 equivalents relative to Pd)
-
Solvent: Acetonitrile/Water (1:1 v/v) or similar aqueous mixture
-
Microwave reactor vials (2-5 mL) with crimp caps
-
Microwave reactor
Procedure:
-
Peptide Preparation: Dissolve the tryptophan-containing peptide in the acetonitrile/water solvent mixture to a final concentration of approximately 1-2 mg/mL in a microwave vial.
-
Reagent Addition: To the peptide solution, add the aryl halide (from a stock solution, if desired).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the solvent. Add this catalyst mixture to the reaction vial.
-
Reaction Execution: Seal the microwave vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100 °C) for 10-15 minutes.
-
Workup: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with water and filter through a 0.22 µm syringe filter to remove the precipitated catalyst.
-
Purification: Purify the crude peptide product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide by liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) to verify the site of arylation.[16][17][18][19]
Data Summary Table
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 10-20 mol% | Balances reaction efficiency with the need to minimize residual metal contamination. |
| Aryl Halide Equiv. | 3-5 equivalents | Drives the reaction to completion. |
| Temperature | 80-120 °C (Microwave) | Accelerates the catalytic cycle, enabling short reaction times. |
| Reaction Time | 5-20 minutes | Sufficient for high conversion with microwave heating. |
| Solvent System | Aqueous mixtures (e.g., ACN/H₂O, DMF/H₂O) | Ensures solubility of both the peptide and the catalytic components. |
| Expected Yield | 30-70% (isolated) | Varies depending on peptide sequence and aryl halide reactivity. |
Chemoselective Bioconjugation: Thiol-Maleimide Ligation on Cysteine
Cysteine is an ideal target for selective modification due to the high nucleophilicity and relatively low abundance of its thiol side chain.[20][21][22] Maleimide chemistry is a cornerstone of bioconjugation, relying on the rapid and specific Michael addition reaction between a thiol and the maleimide double bond.[7]
Expertise & Experience: The "Why" Behind the Method
The thiol-maleimide reaction is highly efficient and proceeds under mild, aqueous conditions, making it compatible with sensitive biological molecules.[7] This "click-like" reaction is orthogonal to most other functional groups found in peptides, ensuring high selectivity. The resulting thioether bond is generally stable, although it can undergo retro-Michael reactions under certain conditions. This protocol is foundational for attaching probes, polymers (like PEG), and drug payloads to peptides.
Experimental Workflow: Cysteine Modification with a Maleimide Reagent
Caption: Workflow for chemoselective modification of cysteine with a maleimide.
Detailed Protocol: Labeling a Cysteine-Containing Peptide with a Maleimide-Functionalized Dye
Materials:
-
Cysteine-containing peptide (lyophilized)
-
Maleimide-functionalized reagent (e.g., Maleimide-PEG-Biotin, Maleimide-Fluorescein)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed.
-
Water-miscible organic solvent (e.g., DMSO, DMF)
-
Quenching reagent (optional): β-mercaptoethanol or L-cysteine
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a concentration of 1-10 mg/mL. If the peptide has disulfide-linked dimers, it must first be reduced (e.g., with TCEP) and purified.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the peptide solution dropwise while gently vortexing. Use a slight molar excess of the maleimide reagent (typically 1.1 to 1.5 equivalents).
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Protect from light if using a fluorescent maleimide.
-
Quenching (Optional): To consume any unreacted maleimide, add a 10-fold molar excess of a quenching reagent like β-mercaptoethanol and incubate for an additional 15-20 minutes.
-
Purification: Remove the unreacted maleimide reagent and other small molecules by RP-HPLC or size-exclusion chromatography (SEC).
-
Characterization: Analyze the purified conjugate by LC-MS or MALDI-TOF MS to confirm the successful addition of one equivalent of the maleimide reagent.[18]
Data Summary Table
| Parameter | Typical Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific reaction with the thiolate anion while minimizing hydrolysis of the maleimide. |
| Maleimide Equiv. | 1.1 - 1.5 equivalents | Ensures complete consumption of the peptide thiol without excessive side reactions. |
| Temperature | 4 °C to 25 °C (Room Temperature) | The reaction is typically fast at room temperature. Lower temperatures can be used for sensitive peptides. |
| Reaction Time | 30 minutes - 2 hours | Generally sufficient for >95% conversion. |
| Solvent System | Aqueous buffer (e.g., PBS, HEPES) | Mimics physiological conditions and ensures peptide solubility and stability. |
| Expected Yield | >90% (conversion) | The reaction is highly efficient, with isolated yields depending on purification. |
Chemoenzymatic Functionalization: A Two-Step Halogenation and Cross-Coupling
Enzymes offer unparalleled selectivity for modifying complex molecules under mild conditions.[10][11][23] Flavin-dependent halogenases (FDHs) can be used for the site-selective bromination of tryptophan residues.[24] This enzymatic halogenation installs a versatile chemical handle (an aryl bromide) that can then be subjected to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a vast array of functionalities.[24]
Expertise & Experience: The "Why" Behind the Method
This two-step chemoenzymatic strategy combines the best of both worlds: the exquisite site-selectivity of an enzyme and the broad scope of modern cross-coupling chemistry.[9] The enzymatic step proceeds under benign aqueous conditions, avoiding the need for protecting groups. The subsequent Suzuki-Miyaura coupling allows for the formation of a C-C bond, enabling the installation of diverse aryl and heteroaryl groups that would be difficult to incorporate via other means.[24] This approach is particularly powerful for creating peptide libraries with diverse aromatic side chains.
Experimental Workflow: Enzymatic Bromination and Suzuki Coupling
Caption: Chemoenzymatic workflow for peptide modification via bromination and Suzuki coupling.
Detailed Protocol: Two-Step Modification of a Tryptophan-Containing Peptide
Part A: Enzymatic Bromination
Materials:
-
Tryptophan-containing peptide
-
Tryptophan 7-halogenase (e.g., RebH or an engineered variant)[24]
-
Flavin adenine dinucleotide (FAD)
-
Sodium bromide (NaBr)
-
NADH oxidase and an NADH regeneration system (e.g., glucose, glucose dehydrogenase)
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide, RebH enzyme, FAD, NaBr, and the NADH regeneration system components in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 30 °C with gentle shaking for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to observe the mass shift corresponding to bromination (+78/80 Da).
-
Purification: Once the reaction is complete, quench by adding acetonitrile or by heat inactivation. Purify the brominated peptide intermediate by RP-HPLC.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
Lyophilized brominated peptide
-
Arylboronic acid (2-5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, SPhos Precatalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent: Aqueous/organic mixture (e.g., DMF/water)
Procedure:
-
Reaction Setup: In a vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the brominated peptide, arylboronic acid, palladium catalyst, and base in the solvent mixture.
-
Reaction Execution: Heat the reaction mixture (e.g., 60-80 °C) for 4-12 hours.
-
Workup and Purification: After cooling, dilute the reaction with water, filter, and purify the final functionalized peptide by RP-HPLC.
-
Characterization: Confirm the structure and purity of the final product by high-resolution LC-MS and MS/MS.[16]
Data Summary Table
| Parameter (Step) | Typical Range/Value | Rationale |
| Enzyme Loading (A) | 1-10 mol% | Catalytic amounts are sufficient; higher loading can increase reaction rate. |
| Temperature (A) | 25-37 °C | Optimal temperature for enzymatic activity and stability. |
| Catalyst Loading (B) | 5-15 mol% | Ensures efficient cross-coupling without excessive metal contamination. |
| Base (B) | 2-4 equivalents | Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. |
| Inert Atmosphere (B) | Required | Prevents oxidation and deactivation of the palladium catalyst. |
| Expected Yield | 20-60% (overall isolated) | Yields are dependent on the efficiency of both the enzymatic and the cross-coupling steps. |
Conclusion and Future Outlook
The experimental setups detailed in this guide represent robust and versatile strategies for the late-stage functionalization of peptides. By leveraging the unique reactivity of specific amino acid residues, researchers can efficiently generate diverse peptide analogs with tailored properties. Transition-metal catalysis, chemoselective bioconjugation, and chemoenzymatic methods each offer distinct advantages in terms of scope, selectivity, and reaction conditions. As the field continues to evolve, the development of new catalysts, bioorthogonal reactions, and engineered enzymes will further expand the toolkit for peptide modification, paving the way for novel therapeutics and advanced biological probes.[11][25]
References
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. (2022). MDPI. [Link]
-
Transition-metal-catalyzed C-H functionalization for late-stage modification of peptides and proteins. (n.d.). SciEngine. [Link]
-
Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. (n.d.). PolyU Electronic Theses. [Link]
-
Peptide Modification and Cyclization via Transition-Metal Catalysis. (2018). Open Research Repository. [Link]
-
Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. (2025). bioRxiv. [Link]
-
Chemoenzymatic Late‐Stage Modifications Enable Downstream Click‐Mediated Fluorescent Tagging of Peptides. (n.d.). Wiley Online Library. [Link]
-
Dimethyl Sulfoxide/Visible-Light Comediated Chemoselective C–S Bond Formation Between Tryptophans and Thiophenols Enables Site-Selective Functionalization of Peptides. (n.d.). CCS Chemistry. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing. [Link]
-
Promiscuous Enzymes for Residue‐Specific Peptide and Protein Late‐Stage Functionalization. (2025). ResearchGate. [Link]
-
Peptide modification and cyclization via transition-metal catalysis. (2018). PubMed. [Link]
-
Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. (2023). PubMed. [Link]
-
Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Recent Progress in Site-Selective Modification of Peptides and Proteins Using Macrocycles. (2024). ACS Publications. [Link]
-
Site-selective and diastereoselective functionalization of α-amino acid and peptide derivatives via palladium-catalyzed sp 3 C–H activation. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Peptide Tags for Site‐Selective Nonenzymatic Covalent Modification of Proteins. (2025). PMC. [Link]
-
Photocatalytic Modification of Amino Acids, Peptides, and Proteins. (n.d.). PMC. [Link]
-
Recent Advances in Photoredox Catalysis Enabled Functionalization of α-Amino Acids and Peptides: Concepts, Strategies and Mechanisms. (n.d.). ResearchGate. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]
-
Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. (2025). CCS Chemistry. [Link]
-
Site-selective editing of peptides via backbone modification. (n.d.). RSC Publishing. [Link]
-
Unnatural Amino Acids and Peptides Synthesis by Photoredox Catalysis. (n.d.). Thieme. [Link]
-
Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. (2025). CCS Chemistry. [Link]
-
Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. (n.d.). PMC. [Link]
-
Strategies for late‐stage site‐selective modifications of peptides. (n.d.). ResearchGate. [Link]
-
Site-Selective Reactions with Peptide-Based Catalysts. (2025). ResearchGate. [Link]
-
Peptide-Carbazolyl Cyanobenzene Conjugates: Enabling Biomolecule Functionalization via Photoredox and Energy Transfer Catalysis. (n.d.). ChemRxiv. [Link]
-
Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis. (2019). PMC. [Link]
-
Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. (2025). PMC. [Link]
-
Enzymatic Late‐Stage Modifications: Better Late Than Never. (n.d.). PMC. [Link]
-
Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation. (2025). Springer Nature Experiments. [Link]
-
Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. (2024). Chemical Science (RSC Publishing). [Link]
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.. [Link]
-
Mass Spectrometry Applications in Peptide Analysis. (2024). Biovera. [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025). ResolveMass Laboratories Inc.. [Link]
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. [Link]
-
Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews (RSC Publishing). [Link]
-
Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. (2022). Springer Protocols. [Link]
-
Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization. (2020). CCS Chemistry. [Link]
-
Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. (2023). PMC. [Link]
-
Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation. (2018). PubMed Central. [Link]
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025). Journal of the American Chemical Society. [Link]
-
Late-Stage Peptide Diversification by Position-Selective C-H Activation. (n.d.). Semantic Scholar. [Link]
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success - Aragen Life Sciences [aragen.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide modification and cyclization via transition-metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01244E [pubs.rsc.org]
- 15. Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsra.net [ijsra.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. biovera.com.au [biovera.com.au]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mdpi.com [mdpi.com]
- 21. PolyU Electronic Theses: Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes [theses.lib.polyu.edu.hk]
- 22. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 23. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Site-selective editing of peptides via backbone modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Heavy Atom Incorporation in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Phase Problem in Macromolecular Crystallography
X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional structures of macromolecules at atomic resolution.[1][2] This powerful method involves directing X-rays at a crystallized molecule and measuring the resulting diffraction pattern. While the intensities of the diffracted X-rays are readily recorded, a critical piece of information, the phase of each diffracted wave, is lost during the experiment.[3][4] This "phase problem" prevents the direct reconstruction of the electron density map and, consequently, the molecular structure.[3][5]
To solve the phase problem for novel structures where a homologous model for molecular replacement is unavailable, experimental phasing methods are employed.[2][4][6][7] These techniques rely on the introduction of "heavy atoms"—elements with a significantly higher number of electrons than the atoms typically found in proteins (carbon, nitrogen, oxygen)—into the crystal.[5][8] The substantial scattering contribution from these heavy atoms allows for the determination of their positions within the crystal lattice, which in turn provides the crucial phase information needed to solve the structure.[3][6] This guide provides a detailed overview and actionable protocols for the primary methods of incorporating heavy atoms into macromolecular crystals.
The Rationale for Heavy Atoms: A Phasing Perspective
The incorporation of heavy atoms enables several powerful phasing techniques, including:
-
Multiple Isomorphous Replacement (MIR): This classic method involves preparing two or more heavy-atom derivatives of the native crystal, where the heavy atoms are incorporated without altering the crystal packing (isomorphism).[3][9][10][11] By comparing the diffraction patterns of the native and derivative crystals, the positions of the heavy atoms can be determined, leading to phase calculation.[11]
-
Single Isomorphous Replacement (SIR): A variation of MIR that uses only one heavy-atom derivative. While simpler to execute, SIR results in a phase ambiguity that must be resolved using additional information or density modification techniques.[9][11]
-
Anomalous Scattering (SAD and MAD): Certain heavy atoms exhibit anomalous scattering, where the phase of the scattered X-rays is shifted in a wavelength-dependent manner.[2][6][10] By collecting data at one (Single-wavelength Anomalous Dispersion, SAD) or multiple (Multi-wavelength Anomalous Dispersion, MAD) X-ray wavelengths, particularly near the absorption edge of the heavy atom, the resulting differences in diffraction intensities can be used to locate the heavy atoms and solve the phase problem.[3][6][10] This is the foundation of the widely used selenomethionine (SeMet) phasing method.[6][12][13]
-
SIRAS and MIRAS: These hybrid methods combine isomorphous replacement with anomalous scattering data (Single/Multiple Isomorphous Replacement with Anomalous Scattering) to improve phasing power and help resolve phase ambiguity.[4][6][9][14][15]
Strategic Approaches to Heavy Atom Incorporation
There are three primary strategies for introducing heavy atoms into your macromolecular target for crystallographic studies: soaking, co-crystallization, and metabolic labeling with selenomethionine.
Crystal Soaking: Diffusing Heavy Atoms into an Existing Crystal Lattice
Soaking is often the most straightforward method, involving the introduction of a heavy-atom-containing solution to a pre-grown crystal of the native macromolecule. The heavy atom compound then diffuses through the solvent channels of the crystal to bind to accessible sites on the protein surface.[16]
Causality Behind Experimental Choices:
-
Choice of Heavy Atom: The selection of a heavy atom depends on the protein's surface chemistry. Class A heavy atoms, such as lanthanides (e.g., samarium, gadolinium) and actinides (e.g., uranyl), tend to bind to oxygen-rich sites like glutamate and aspartate residues.[17] Class B heavy atoms, including mercury, gold, and platinum, show a preference for softer ligands like the sulfhydryl groups of cysteine and the imidazole rings of histidine.[11][17]
-
Soaking Conditions: The concentration of the heavy atom, soaking time, pH, and temperature are critical parameters that require careful optimization. High concentrations and short soaking times can sometimes be less damaging to crystals than prolonged soaks at lower concentrations.[5][18] The pH of the soaking solution is crucial as it dictates the protonation state of amino acid side chains, affecting their ability to bind heavy atoms.[16]
-
Back-Soaking: To remove non-specifically bound heavy atoms and potentially improve crystal isomorphism, a "back-soak" can be performed by transferring the crystal to a heavy-atom-free stabilization buffer for a short period before data collection.[9][16]
Diagram of the Crystal Soaking Workflow:
Caption: Workflow for heavy atom incorporation by crystal soaking.
Protocol: Heavy Atom Soaking of Protein Crystals
Materials:
-
Well-diffracting native protein crystals.
-
Artificial mother liquor (stabilization buffer that mimics the crystallization condition).
-
Selected heavy atom compound (e.g., K₂PtCl₄, HgCl₂, SmCl₃).
-
Cryoprotectant solution.
-
Crystal manipulation tools (e.g., loops, micro-pipettes).[8]
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses).[17]
Procedure:
-
Safety First: Heavy atom compounds are toxic. Handle them with extreme care in a designated area, wearing appropriate PPE.[17] Consult safety data sheets (SDS) for each compound.
-
Prepare Solutions:
-
Prepare a stock solution of the heavy atom compound at a high concentration (e.g., 20-100 mM) in a suitable solvent.[17]
-
Prepare a drop of artificial mother liquor (10-20 µL) on a cover slip or in a microbridge.
-
-
Crystal Transfer: Carefully transfer a native crystal from its growth drop into the drop of artificial mother liquor. Ensure the crystal is stable and does not dissolve.
-
Initiate Soaking: Add a small aliquot (e.g., 0.2-1 µL) of the heavy atom stock solution to the soaking drop, away from the crystal, to achieve a final concentration typically in the range of 0.1 to 10 mM.[8][17]
-
Incubation: Seal the drop and incubate for a period ranging from a few minutes to several days.[8] Monitor the crystal periodically for any signs of cracking or dissolution.[9]
-
(Optional) Back-Soaking: To reduce non-specific binding, transfer the crystal to a fresh drop of artificial mother liquor for a few minutes to a few hours before cryo-cooling.[9][16]
-
Cryo-protection and Freezing: Transfer the soaked crystal into a cryoprotectant solution (often the artificial mother liquor supplemented with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Validation: Collect a diffraction dataset from the derivatized crystal. Compare the unit cell parameters to the native dataset to check for isomorphism.[8][9] Significant changes in diffraction intensities between the native and derivative data suggest successful heavy atom binding.[16]
Co-crystallization: Growing Crystals in the Presence of a Heavy Atom
In cases where soaking damages the crystal lattice or the binding sites are inaccessible in the crystalline state, co-crystallization can be an effective alternative. This method involves adding the heavy atom compound directly to the protein solution before setting up crystallization trials.[9][19]
Causality Behind Experimental Choices:
-
Impact on Crystallization: A major consideration is that the heavy atom compound might alter the crystallization behavior of the protein, potentially leading to different crystal forms or inhibiting crystallization altogether.[8][9]
-
Complex Stability: This method is particularly well-suited for proteins that form stable complexes with heavy atom-containing molecules or ions in solution. Lanthanide complexes, for instance, have been developed as "crystallophores" that can act as both phasing agents and crystallization aids.[20]
-
Non-Isomorphism Risk: Co-crystallization can sometimes result in a derivative crystal that is not isomorphous with the native crystal, which can be a challenge for MIR/SIR phasing methods but is not an issue for SAD/MAD approaches.[8][9]
Diagram of the Co-crystallization Workflow:
Caption: Workflow for heavy atom incorporation by co-crystallization.
Protocol: Co-crystallization with Heavy Atoms
Materials:
-
Purified protein solution at a suitable concentration for crystallization.
-
Heavy atom compound or complex.
-
Crystallization screens and reagents.
-
Standard crystallization hardware (plates, cover slips, etc.).
Procedure:
-
Complex Formation: Mix the purified protein with the heavy atom compound in a molar ratio that needs to be empirically determined (e.g., 1:1, 1:5, 1:10 protein-to-heavy atom). Incubate the mixture for a period ranging from minutes to hours to allow for complex formation.
-
Crystallization Screening: Use the protein-heavy atom complex solution to set up crystallization trials using standard methods like hanging-drop or sitting-drop vapor diffusion. It is advisable to screen a wide range of conditions.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions (precipitant concentration, pH, temperature, protein concentration) to obtain diffraction-quality crystals.
-
Harvesting and Cryo-cooling: Harvest the crystals and transfer them to a suitable cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection and Analysis: Collect a full diffraction dataset. Since a "native" dataset may not be isomorphous, this method is often geared towards SAD or MAD phasing experiments.
Selenomethionine (SeMet) Labeling: The Biological Approach
The incorporation of selenomethionine (SeMet) in place of methionine has become a cornerstone of modern protein crystallography for de novo structure determination.[6][12] Selenium, being a heavier atom than sulfur, has a useful anomalous signal at X-ray wavelengths achievable at synchrotron sources, making it ideal for MAD and SAD phasing.[10][12][21]
Causality Behind Experimental Choices:
-
Expression System: SeMet labeling is achieved by expressing the recombinant protein in an organism (typically E. coli) that is auxotrophic for methionine or by inhibiting the endogenous methionine biosynthesis pathway and providing SeMet in the growth media.[12][21] This tricks the cellular machinery into incorporating SeMet into the growing polypeptide chain.[12] Protocols have also been developed for yeast, insect, and mammalian cell systems.[21][22]
-
Isomorphism: Since SeMet is structurally very similar to methionine, its incorporation rarely perturbs the protein's structure or crystallization properties, leading to highly isomorphous derivatives.[21]
-
Phasing Power: The number of methionine residues in the protein sequence dictates the potential strength of the anomalous signal. Proteins with a reasonable number of methionines are excellent candidates for this method.
Diagram of the Selenomethionine Labeling Workflow:
Caption: Workflow for producing selenomethionine-labeled protein.
Protocol: Selenomethionine Labeling in E. coli
Materials:
-
E. coli expression strain (e.g., B834(DE3) methionine auxotroph or a strain where biosynthesis can be inhibited).
-
Expression plasmid containing the gene of interest.
-
Rich media (e.g., LB broth).
-
Minimal media (e.g., M9).
-
L-selenomethionine.
-
Amino acid mix to inhibit methionine biosynthesis (lysine, threonine, phenylalanine, leucine, isoleucine, valine).
-
Inducing agent (e.g., IPTG).
Procedure:
-
Initial Culture Growth: Inoculate a starter culture of the E. coli strain harboring your expression plasmid in a rich medium and grow overnight.
-
Scale-Up: Use the starter culture to inoculate a larger volume of rich medium and grow at 37°C until the OD₆₀₀ reaches mid-log phase (approx. 0.6-0.8).
-
Media Exchange: Pellet the cells by centrifugation and gently resuspend them in pre-warmed minimal medium. This step is to deplete the internal methionine stores.
-
Inhibition and SeMet Addition:
-
Induction: Induce protein expression by adding IPTG (or another appropriate inducer) to the desired final concentration.
-
Expression: Continue to grow the culture for the optimal time and temperature required for your specific protein's expression (often 4-16 hours at a reduced temperature).
-
Harvest and Purification: Harvest the cells by centrifugation. The purification protocol for the SeMet-labeled protein is typically identical to that of the native protein.
-
Verification: Confirm the incorporation of selenomethionine using mass spectrometry. The mass of the SeMet protein will be higher than the native protein due to the mass difference between selenium and sulfur.[21]
-
Crystallization and Data Collection: Proceed with crystallization trials. Once suitable crystals are obtained, collect diffraction data at a synchrotron source, performing a MAD or SAD experiment at the selenium K absorption edge (~0.979 Å).[21]
Data Summary and Comparison
| Method | Principle | Advantages | Disadvantages | Best For |
| Soaking | Diffusion of heavy atom into a pre-formed crystal.[16] | Simple, rapid screening of many compounds; uses existing native crystals. | Can damage crystals; binding sites may be inaccessible; non-isomorphism can be an issue.[9] | Initial screening; proteins with accessible Cys/His/Asp/Glu residues on the surface. |
| Co-crystallization | Crystallizing the protein in the presence of the heavy atom.[9][19][] | Can access buried binding sites; may aid in crystallization.[20] | May inhibit or alter crystallization; risk of non-isomorphism with native form.[8][9] | Proteins that are difficult to derivatize by soaking; using phasing aids like lanthanide complexes. |
| SeMet Labeling | Metabolic incorporation of SeMet in place of Met.[12] | High isomorphism; produces a homogeneous derivative; enables powerful MAD/SAD phasing.[21] | Requires recombinant protein expression; can be toxic to cells, reducing protein yield; not applicable if protein has no methionines.[22] | De novo structure solution of most recombinant proteins. |
Conclusion
The successful incorporation of a heavy atom is a critical step in experimental phasing for X-ray crystallography. The choice between soaking, co-crystallization, and selenomethionine labeling depends on the nature of the protein, the availability of a recombinant expression system, and the specific challenges encountered. A systematic and rational approach, beginning with the high-probability SeMet method for recombinant proteins and moving to systematic screening of heavy atoms by soaking for others, will maximize the chances of overcoming the phase problem and successfully elucidating the three-dimensional structure of a novel macromolecule.
References
- Boggon, T.J., and Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure, 8(3), R57-R61.
-
Dong, J.J., and Sun, P.D. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 334-343. [Link]
-
Garman, E.F., and Murray, J.W. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(9), 1546-1557. [Link]
-
Engilberge, S., Riobé, F., Di Pietro, S., Lassalle, L., Coquelle, N., Arnaud, C.A., Do, Q., Aude, K., Ma, P., Van der Linden, P., et al. (2017). Crystallophore: a versatile lanthanide complex for protein crystallography combining nucleating effects, phasing properties, and luminescence. Chemical Science, 8(8), 5309-5316. [Link]
-
Agniswamy, J., Joyce, M.G., Hammer, C.H., and Sun, P.D. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(4), 354-367. [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
Wikipedia. (2023). Selenomethionine. [Link]
-
López-Lira, C., et al. (2021). First Lanthanide Complex for De Novo Phasing in Native Protein Crystallography at 1 Å Radiation. ACS Applied Bio Materials, 4(5), 4467-4474. [Link]
-
Garman, E.F., and Murray, J.W. (2003). Heavy-atom derivatization. IUCr Journals. [Link]
-
Agniswamy, J., Joyce, M.G., Hammer, C.H., & Sun, P.D. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 354–367. [Link]
-
López-Lira, C., et al. (2021). First Lanthanide Complex for De Novo Phasing in Native Protein Crystallography at 1 Å Radiation. ACS Applied Bio Materials. [Link]
-
Pompidor, G., D'Aleo, A., Vicat, J., Toupet, L., Giraud, N., Kahn, R., & Fourme, R. (2003). A new class of lanthanide complexes to obtain high-phasing-power heavy-atom derivatives for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 59(11), 2138–2141. [Link]
-
Dong, J.J., & Sun, P.D. (2016). An Overview of Heavy-Atom Derivatization of Protein Crystals. PubMed. [Link]
-
Cascio, D., & Anderson, D. (2017). How to Prepare Heavy Atom Derivatives with Dimethyl Mercury and Tetraethyl Lead. UCLA-DOE Institute for Genomics and Proteomics. [Link]
-
Hampton Research. (2019). Heavy Atom Screens™. Hampton Research. [Link]
-
Sun, P.D., & Hammer, C.H. (2000). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 56(10), 1326-1331. [Link]
-
Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography. [Link]
-
Pompidor, G., et al. (2003). A new class of lanthanide complexes to obtain high-phasing-power heavy-atom derivatives for macromolecular crystallography. IUCr Journals. [Link]
-
Baker, P.J., et al. (1990). Isomorphous replacement with optimized anomalous scattering applied to protein crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 46(9), 721-725. [Link]
-
Read, R.J., & McCoy, A.J. (2010). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 66(4), 338-345. [Link]
-
Read, R.J., & McCoy, A.J. (2010). Introduction to phasing. PMC - NIH. [Link]
-
Larsson, A.M., et al. (2008). Selenomethionine Labeling of Recombinant Proteins. Springer Nature Experiments. [Link]
-
Wikipedia. (2023). X-ray crystallography. [Link]
-
Larsson, A.M., et al. (2008). Selenomethionine labeling of recombinant proteins. PubMed. [Link]
-
Bellizzi, J.J., et al. (2004). Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells. Protein Science, 13(7), 1988-1993. [Link]
-
Springer Lab. (2000). Preparing a Selenomethionyl Protein. Harvard Medical School. [Link]
-
Yetnet. (n.d.). X-Ray Crystallography - Direct methods. [Link]
-
Wikipedia. (2023). Isomorphous replacement. [Link]
-
Smith, A.D., et al. (2011). The Use of Co-crystals for the Determination of Absolute Stereochemistry: An Alternative to Salt Formation. The Journal of Organic Chemistry, 76(4), 1146-1153. [Link]
-
Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]
Sources
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. rigaku.com [rigaku.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Isomorphous replacement - Wikipedia [en.wikipedia.org]
- 12. Selenomethionine - Wikipedia [en.wikipedia.org]
- 13. Selenomethionine labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 16. harlanteklad.cn [harlanteklad.cn]
- 17. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 18. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. Crystallophore: a versatile lanthanide complex for protein crystallography combining nucleating effects, phasing properties, and luminescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. timothyspringer.org [timothyspringer.org]
- 22. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
[1]
Department: Chemical Process Optimization & Application Science Document ID: TSC-Z-DIT-004 Subject: Yield Optimization & Troubleshooting Guide Status: Active[1]
Executive Summary
This guide addresses the technical challenges in synthesizing N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Z-Tyr(I)-OH).[1] While the synthesis appears to be a standard protection of an amino acid, the presence of two iodine atoms on the phenolic ring significantly alters the electronic properties of the molecule (
This document provides a self-validating protocol, a troubleshooting logic tree, and mechanistic insights to maximize yield and purity.
Module 1: The Mechanistic Bottleneck
The "Hidden" Variable: Acidity Shift
The most common cause of low yield is treating 3,5-diiodo-L-tyrosine (DIT) exactly like L-Tyrosine.[1] The iodine atoms are electron-withdrawing, which drastically increases the acidity of the phenolic hydroxyl group.[1]
| Functional Group | L-Tyrosine | 3,5-Diiodo-L-Tyrosine | Impact on Schotten-Baumann |
| ~9.1 | ~9.4 | Requires pH > 9.5 for nucleophilicity. | |
| Phenolic -OH | 10.1 | ~6.5 | CRITICAL: At reaction pH (9-10), the phenol is 100% ionized ( |
The Yield Trap: In a standard Schotten-Baumann reaction (pH 9-11), the highly nucleophilic phenolate of DIT competes with the amine for the benzyl chloroformate (Cbz-Cl).[1] This leads to the formation of the O,N-bis-Cbz side product (an unstable carbonate-carbamate), which consumes reagents and complicates purification.[1]
The Solution: The "Saponification" Workup
Since the formation of the O-Cbz species is often unavoidable due to the high reactivity of the phenolate, the most robust protocol incorporates a selective hydrolysis step.[1] The phenolic carbonate (O-Cbz) is base-labile, whereas the carbamate (N-Cbz) is base-stable.[1]
Module 2: Gold Standard Protocol
This protocol assumes starting from commercially available 3,5-diiodo-L-tyrosine. If starting from L-Tyrosine, iodination must be performed first (see FAQs).[1]
Reagents
-
Reagent: Benzyl chloroformate (Cbz-Cl) [Freshly distilled or high purity recommended][1]
-
Base: 2N NaOH
-
Solvent: 1,4-Dioxane (preferred over THF for higher boiling point if heating is needed, though THF works)[1]
Step-by-Step Workflow
-
Dissolution (The Zwitterion Break):
-
The Schotten-Baumann Reaction:
-
Add 1,4-Dioxane (volume equal to water phase).[1]
-
Cool to 0–5 °C (Ice bath).[1] Critical: Low temperature suppresses Cbz-Cl hydrolysis.[1]
-
Add Cbz-Cl (1.2 – 1.5 eq) dropwise over 30-45 minutes.
-
Simultaneously add 2N NaOH to maintain pH between 10.0 and 11.0 .
-
Why? If pH < 9, amine protection stalls.[1] If pH > 12, Cbz-Cl hydrolyzes too fast.[1]
-
-
The "Yield Rescue" (Saponification Step):
-
Once Cbz-Cl addition is complete, remove the ice bath and warm to room temperature.[1]
-
Action: Add an additional 1.0 eq of 2N NaOH. Stir vigorously for 1–2 hours.
-
Mechanism:[1][][6][7][8][9] This ensures that any O-Cbz carbonate formed on the phenol is hydrolyzed back to the free phenol, while the N-Cbz carbamate remains intact.
-
-
Workup & Isolation:
-
Wash the basic solution with Diethyl Ether (
) to remove unreacted Cbz-Cl and benzyl alcohol (byproduct).[1] Do not skip. -
Acidify the aqueous layer carefully with 2N HCl to pH ~2.[1]
-
The product, N-Cbz-3,5-diiodo-L-tyrosine , will precipitate as a white/off-white solid.[1]
-
Filter, wash with cold water, and dry in vacuo.[1]
-
Module 3: Visualization & Logic
Reaction Pathway & Troubleshooting
Figure 1: Optimized workflow emphasizing the critical pH control and saponification step to maximize yield.
Module 4: Troubleshooting FAQs
Q1: My product is an oil/gum instead of a solid after acidification. What happened?
-
Cause: Residual solvent (Dioxane) or benzyl alcohol (from Cbz-Cl hydrolysis) is trapping the product.[1]
-
Fix: Ensure you performed the ether wash of the basic aqueous phase before acidification.[1] If the oil persists, dissolve it in dilute NaOH, wash again with ether, and re-precipitate slowly with HCl.[1] Scratching the flask with a glass rod often induces crystallization.[1]
Q2: The yield is low (<40%), and I recovered starting material.
-
Cause: The pH likely dropped below 9 during the Cbz-Cl addition.[1]
-
Explanation: The reaction produces HCl as a byproduct.[1] If you don't add base simultaneously with the Cbz-Cl, the pH crashes.[1] At pH < 9, the amine is protonated (
) and cannot react.[1] -
Fix: Use a pH meter or autotitrator during addition.
Q3: Can I iodinate N-Cbz-L-Tyrosine instead of protecting the diiodo-tyrosine?
-
Answer: Yes, but it is riskier.[1]
-
Risk: Iodination reagents (like
or ) are strong electrophiles.[1] They can attack the electron-rich benzyl ring of the Cbz group or cause oxidative cleavage of the protecting group.[1] -
Recommendation: It is chemically cleaner to iodinate the free amino acid first (where the amine is protonated in acid, protecting it from oxidation) and then install the Cbz group.[1]
Q4: Why is the color of my product yellow/orange?
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Available at: [Link]1]
-
Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[1][7] Endocrinology, 101(4), 1276-1280.[1][7] (Validates pKa and solubility properties of diiodotyrosine derivatives). Available at: [Link]1][7]
-
PubChem Compound Summary. 3,5-Diiodo-L-tyrosine (CID 9305).[1][5] (Physical properties and pKa data). Available at: [Link]1]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 3. DE1221646B - Process for the preparation of 3, 5-Diiodothyronines - Google Patents [patents.google.com]
- 4. Showing Compound 3,5-Diiodo-L-tyrosine (FDB023181) - FooDB [foodb.ca]
- 5. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: N-Cbz-3,5-diiodo-L-tyrosine Synthesis
Topic: Troubleshooting Common Impurities & Optimization Guide Doc ID: TSC-CHEM-DIT-042 Last Updated: February 19, 2026
Introduction
Welcome to the technical support hub for halogenated amino acid derivatives. This guide addresses the synthesis of N-Cbz-3,5-diiodo-L-tyrosine , a critical intermediate for thyroid hormone analogs, peptidomimetics, and cross-coupling scaffolds.
The synthesis of this molecule presents a unique "chemical conflict":
-
The Iodine Effect: The introduction of two iodine atoms at the 3,5-positions significantly increases the acidity of the phenolic hydroxyl group (pKa drops from ~10.1 in Tyrosine to ~6.4 in Diiodotyrosine).
-
The Protection Conundrum: Standard Schotten-Baumann conditions (pH > 10) used for Cbz protection will deprotonate this acidic phenol, leading to rapid O-acylation (impurity formation) alongside the desired N-acylation.
This guide provides the protocols and troubleshooting logic to navigate these competing reactivities.
Visualizing the Impurity Landscape
The following diagram maps the genealogy of impurities based on the two-stage synthesis: (1) Iodination and (2) Cbz Protection.[1][2]
Figure 1: Reaction pathway showing critical divergence points where impurities (Red) are generated based on stoichiometry and pH control.
Module 1: The Iodination Phase
Objective: Conversion of L-Tyrosine to 3,5-diiodo-L-tyrosine.[2][3][4]
Common Impurities & Troubleshooting
| Impurity | Structure/Nature | Root Cause | Corrective Action |
| 3-Monoiodo-L-tyrosine | Single iodine at pos. 3 | Stoichiometry: Insufficient Iodinating agent ( | Ensure 2.1–2.2 eq of Iodine/ICl. Monitor via HPLC. If present, re-treat crude with 0.1 eq Iodine. |
| Oxidative Polymers | Dark brown/black tar | pH Stress: Iodination in highly alkaline media without temp control.Reagent: Excess Chloramine-T (if used). | Use milder |
| Free Iodine ( | Purple solid/solution | Work-up: Incomplete quenching of excess reagent. | Wash crude solid with 5% Sodium Thiosulfate ( |
Expert Insight: The Solubility Trap
Users often report "incomplete reaction" because L-Tyrosine is poorly soluble.
-
The Fix: Do not wait for L-Tyrosine to dissolve before adding Iodine. As the reaction proceeds, the mono- and di-iodo products are less soluble in acidic media and will precipitate. In basic media (ethylamine), the reaction is homogeneous.
Module 2: The Protection Phase (Cbz)
Objective: Selective N-acylation of 3,5-diiodo-L-tyrosine.[3]
The Critical Parameter: pH Control
This is the most common failure point.
-
L-Tyrosine pKa (Phenol): ~10.1
-
3,5-Diiodo-L-Tyrosine pKa (Phenol): ~6.4
-
Implication: At pH 10 (standard Schotten-Baumann), the phenol of the diiodo-derivative is >99.9% deprotonated (phenolate). This phenolate is a better nucleophile than the amine, leading to O-Cbz impurity .
Troubleshooting Guide
Q: My product is an oil/gum, not a solid. NMR shows extra aromatic protons.
-
Diagnosis: You likely have the N,O-di-Cbz impurity.
-
Mechanism: The O-Cbz group is unstable to base but forms readily if pH spikes during Cbz-Cl addition.
-
Solution:
-
Prevention: Maintain pH strictly between 8.0 and 9.0 . Do not use a fixed amount of base; use an autotitrator or dropwise addition with indicator monitoring.
-
Rescue: Dissolve the gum in mild aqueous NaOH (pH 12) and stir for 1-2 hours at room temperature. The ester (O-Cbz) will hydrolyze (saponify) faster than the carbamate (N-Cbz), reverting the impurity back to the desired product.
-
Q: I see a peak at ~210 nm in HPLC that isn't my product.
-
Diagnosis: Benzyl Alcohol.
-
Cause: Hydrolysis of excess Cbz-Cl.
-
Solution: This is non-critical. It can be removed by an ether/EtOAc wash of the basic aqueous phase before acidification.
Validated Experimental Protocol
This protocol is designed to minimize O-acylation through pH buffering.
Step 1: Synthesis of 3,5-Diiodo-L-Tyrosine
-
Suspend L-Tyrosine (10 g, 55 mmol) in glacial acetic acid (100 mL).
-
Cool to 15°C.
-
Add Iodine Monochloride (ICl) (19.7 g, 121 mmol, 2.2 eq) dropwise over 30 mins.
-
Note: Protect from light.
-
-
Stir at RT for 12 hours. A heavy precipitate will form.
-
Purification: Dissolve in dilute NaOH, treat with charcoal (decolorize), filter, and re-precipitate with HCl (pH 5).
-
Wash with 5% sodium thiosulfate (removes pink color). Dry in vacuo.
Step 2: Selective N-Cbz Protection[1][2]
-
Dissolve 3,5-diiodo-L-tyrosine (10 g, 23 mmol) in 1N NaOH (23 mL) and water (30 mL).
-
Critical: Adjust pH to ~9.0 using solid
or dilute NaOH. -
Cool to 0–5°C.
-
Add Benzyl Chloroformate (Cbz-Cl) (4.7 g, 27 mmol, 1.2 eq) dropwise over 1 hour.
-
Simultaneously add 1N NaOH dropwise to maintain pH between 8.5 and 9.5 .
-
Alert: If pH > 10, O-acylation increases. If pH < 7, Cbz-Cl hydrolyzes.
-
-
Stir at RT for 2 hours.
-
Work-up:
-
Extract the alkaline solution with Diethyl Ether (
mL) to remove Benzyl Alcohol and unreacted Cbz-Cl. Discard organics. -
Acidify the aqueous layer carefully with 2N HCl to pH 2.
-
The product, N-Cbz-3,5-diiodo-L-tyrosine , will precipitate as a white/off-white solid.
-
-
Filter, wash with cold water, and dry.
Storage & Stability FAQs
Q: Why does my white product turn pink after a week? A: The Carbon-Iodine bond is sensitive to homolytic cleavage by UV light.
-
Fix: Store in amber vials, wrapped in foil, at -20°C. If pink, wash with dilute thiosulfate before use.
Q: Can I use this for Palladium cross-coupling? A: Yes. The 3,5-diiodo motif is an excellent electrophile for Suzuki or Sonogashira couplings. However, the free phenolic OH must often be protected (e.g., as a methyl ether) before coupling to prevent catalyst poisoning, depending on the ligand system used.
References
-
Chalmers, J. R., et al. (1949). "The Synthesis of Thyroxine and Related Substances. Part V." Journal of the Chemical Society, 3424.
- Foundational text on iodination stoichiometry and isol
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Authoritative source on Cbz protection mechanisms and side reactions (O- vs N-acyl
-
Sigma-Aldrich Technical Bulletin. (2024). "Product Specification: 3,5-Diiodo-L-tyrosine."
- Verification of physical properties and stability d
-
BenchChem Technical Guide. (2025). "Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine."
-
Modern purification protocols for halogenated tyrosine derivatives.
-
Sources
Technical Support Center: Tyrosine Phenolic Hydroxyl Group Side Reactions
Welcome to the technical support center for managing side reactions involving the phenolic hydroxyl group of tyrosine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis yield is low, and I see multiple peaks in my HPLC trace after cleavage. Could tyrosine be the culprit?
A1: Absolutely. The phenolic hydroxyl group of tyrosine is highly susceptible to various side reactions, especially if left unprotected during synthesis. Electrophilic attack on the activated aromatic ring can lead to modifications like oxidation, nitration, or halogenation, particularly during the final acidic cleavage step when scavengers are insufficient.[1] O-acylation during coupling steps can also occur, leading to undesired byproducts.[2] We recommend analyzing your product by mass spectrometry to identify the mass of the impurities, which can help pinpoint the specific side reaction.
Q2: I'm performing a bioconjugation reaction targeting lysine residues, but I'm observing non-specific modification. Could my reagent be reacting with tyrosine?
A2: Yes, this is a common issue. Many reagents used for lysine modification are strong electrophiles that can also react with other nucleophilic residues. The electron-rich phenol ring of tyrosine is a prime target for electrophilic aromatic substitution.[3] Depending on the reagent and reaction conditions (especially pH), you can see modifications such as alkylation or arylation on the tyrosine ring.[4][5] We advise re-evaluating your reagent's selectivity and optimizing the pH to favor lysine modification (typically pH > 8.5) while minimizing reactions with tyrosine (pKa ~10.1).[6]
Q3: What is the single most important step to prevent tyrosine side reactions during Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: The most critical step is the use of an appropriate side-chain protecting group. For the widely used Fmoc/tBu strategy, protecting the hydroxyl group as a tert-butyl (tBu) ether is standard practice.[7][8][9] This group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[8] Failure to use a protecting group leaves the hydroxyl and the activated ring vulnerable throughout the synthesis cycles.
Q4: My purified protein appears to have formed aggregates and shows a strange fluorescence. What could be happening?
A4: You may be observing dityrosine cross-linking, an oxidative side reaction where two tyrosine residues form a covalent bond.[10][11] This can be induced by exposure to UV light, reactive oxygen species (ROS), or certain enzymatic processes.[10][12] The resulting dityrosine adduct is fluorescent (excitation ~315 nm, emission ~400-420 nm), and the cross-linking can lead to protein aggregation and loss of function.[10]
Troubleshooting Guide 1: Oxidation and Dimerization
Oxidative damage is one of the most common sources of tyrosine side reactions, leading to hydroxylation or covalent cross-linking.
Problem: Mass spectrometry analysis of my peptide/protein shows a mass increase of +16 Da or a mass decrease of -2 Da (dimerization). The sample has a noticeable fluorescence that shouldn't be there.
Causality:
-
Hydroxylation (+16 Da): Reactive oxygen species (ROS) can hydroxylate the aromatic ring to form 3,4-dihydroxyphenylalanine (DOPA).[13]
-
Dimerization (-2 Da per peptide chain): Oxidative conditions can generate a tyrosyl radical, which can then dimerize with another tyrosyl radical to form a dityrosine cross-link.[11][12] This is a common consequence of exposure to UV radiation, metal-catalyzed oxidation, or peroxynitrite.[10][12]
Workflow for Identifying Tyrosine Oxidation
Caption: Troubleshooting workflow for tyrosine oxidation.
Mitigation and Prevention Protocol
-
Degas Buffers: Before use, thoroughly degas all aqueous buffers to remove dissolved oxygen, a key driver of oxidation.
-
Include Antioxidants: Add antioxidants like N-acetylcysteine or ascorbic acid to your buffers, especially during purification and storage.
-
Use Scavengers During Cleavage: When cleaving peptides from resin, use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to quench electrophiles that can promote oxidation.
-
Avoid Light Exposure: Protect samples containing tyrosine from prolonged exposure to UV or even strong visible light, especially during analytical procedures.[10]
-
Chelate Metal Ions: If your buffers may contain trace metal contaminants (e.g., Fe³⁺, Cu²⁺), add a chelating agent like EDTA to prevent metal-catalyzed oxidation.
Troubleshooting Guide 2: Nitration and Halogenation
These are electrophilic aromatic substitution reactions that modify the ortho position(s) of the phenolic hydroxyl group.
Problem: My protein, exposed to inflammatory conditions (in vivo) or certain chemical reagents (in vitro), shows a mass increase of +45 Da (nitration) or +34.5/79 Da (chlorination/bromination).
Causality:
-
Nitration (+45 Da): Reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) or nitrogen dioxide (•NO₂) can nitrate the tyrosine ring, forming 3-nitrotyrosine.[14][15][16] This modification lowers the pKa of the phenolic hydroxyl group from ~10 to ~7.2, introducing a negative charge at physiological pH and potentially altering protein structure and function.[6]
-
Halogenation (+34.5 Da for Cl, +79 Da for Br): Reagents like hypochlorous acid (HOCl), often produced by neutrophils during inflammation, can lead to the formation of 3-chlorotyrosine.[3][14] Dichlorination is also possible.
Mechanism of Peroxynitrite-Mediated Nitration
Caption: Peroxynitrite reacts with CO2 to form nitrating radicals.[16]
Detection and Prevention
| Modification | Mass Shift (Monoisotopic) | Detection Method | Prevention Strategy |
| Nitration | +45.00 Da (C₆H₅NO₄ vs C₆H₇O) | MS/MS, Anti-3-nitrotyrosine Abs | Use RNS scavengers (e.g., uric acid, glutathione).[15] |
| Chlorination | +34.46 Da (C₆H₆ClO vs C₆H₇O) | MS/MS, GC/MS | Avoid exposure to hypohalites. |
| Dichlorination | +68.92 Da | MS/MS, GC/MS | Avoid exposure to excess hypohalites. |
Experimental Protocol: Immunoblotting for 3-Nitrotyrosine
-
Sample Prep: Run your control and treated protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Incubate the membrane overnight at 4°C with a validated primary antibody specific for 3-nitrotyrosine.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again as in step 4, then apply an enhanced chemiluminescence (ECL) substrate and image the blot. A band appearing only in the treated sample confirms nitration.
Troubleshooting Guide 3: O-Acylation in Peptide Synthesis
This side reaction occurs when the nucleophilic hydroxyl group is unintentionally acylated during an amino acid coupling step.
Problem: During peptide synthesis, I observe a byproduct with a mass corresponding to my peptide plus the mass of the acyl group of the incoming amino acid.
Causality: The phenolic hydroxyl group of an unprotected tyrosine can be acylated by the activated carboxyl group of the next amino acid being coupled.[1][2] This is particularly problematic with highly active esters or carbodiimide activation methods, especially in the presence of histidine residues which can catalyze the side reaction.[2]
Prevention Protocol for Fmoc-SPPS
-
Use Protected Tyrosine: Always use Fmoc-Tyr(tBu)-OH for incorporating tyrosine residues. The tBu group effectively shields the hydroxyl group from acylation.[8][9]
-
Optimize Coupling Reagents: If you must use unprotected tyrosine (not recommended), avoid over-activation. Use milder coupling reagents or shorter coupling times.
-
Additive Use: For problematic sequences, especially those containing histidine, additives like 2,4-dinitrophenol or pentachlorophenol can help suppress O-acylation when using active esters.[2]
Workflow: Standard Fmoc-Tyr(tBu)-OH Coupling Cycle
Caption: Iterative cycle for adding a protected tyrosine in SPPS.[8]
Troubleshooting Guide 4: Phosphorylation and Sulfation
These are crucial post-translational modifications (PTMs) that add a negatively charged group to the hydroxyl oxygen. While often the subject of study, they can also be confounding artifacts.
Problem: I'm trying to study tyrosine phosphorylation, but my antibody gives a signal in my negative control. Or, my protein has an unexpected mass shift of +80 Da.
Causality:
-
Phosphorylation (+80 Da, HPO₃): A key signaling mechanism catalyzed by tyrosine kinases. Troubleshooting often involves validating the specificity of detection methods.
-
Sulfation (+80 Da, SO₃): A PTM catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.[17] It is stable and generally considered irreversible in vivo.[17] Since sulfation and phosphorylation are isobaric (have the same nominal mass), they can be difficult to distinguish by MS alone.
Distinguishing Phosphorylation from Sulfation
| Feature | Tyrosine Phosphorylation | Tyrosine Sulfation |
| Mass (Exact) | +79.9663 Da | +79.9568 Da |
| Enzyme | Tyrosine Kinases | Tyrosylprotein Sulfotransferases (TPSTs) |
| Stability | Labile; reversed by phosphatases | Highly stable; no known desulfatases[17] |
| MS/MS Behavior | Prone to neutral loss of H₃PO₄ (98 Da) in positive ion mode | Prone to neutral loss of SO₃ (80 Da) in positive ion mode[18][19] |
Experimental Protocol: Phosphatase Treatment to Validate a Phospho-Specific Antibody
This protocol confirms that an antibody signal is due to phosphorylation by showing that the signal disappears after enzymatic removal of the phosphate group.
-
Sample Preparation: Aliquot your protein lysate into two tubes: "Control" and "Treated".
-
Inhibitor Control: If your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate), they must be removed by dialysis or buffer exchange before proceeding.
-
Enzyme Addition: Add a broad-spectrum phosphatase (e.g., Lambda Phosphatase, which acts on pSer, pThr, and pTyr) to the "Treated" tube according to the manufacturer's protocol.[20] Add an equal volume of reaction buffer without the enzyme to the "Control" tube.
-
Incubation: Incubate both tubes at the recommended temperature (e.g., 30°C) for 30-60 minutes.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze both samples by Western blot using your phospho-tyrosine specific antibody.
-
Validation: A specific signal should be present in the "Control" lane and absent or significantly reduced in the "Treated" lane.[21]
References
-
Baslé, E., Joubert, N., & Pucheault, M. (2010). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. Chemistry & Biology. Available at: [Link][22]
-
Josan, J. S., et al. (2004). A three-component Mannich-type reaction for selective tyrosine bioconjugation. PubMed. Available at: [Link][23]
-
Baron, A., et al. (2004). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. Journal of the American Chemical Society. Available at: [Link][24]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Available at: [Link][2]
-
Boutureira, O., & Bernardes, G. J. L. (2015). Tyrosine bioconjugation – an emergent alternative. Chemical Communications. Available at: [Link][25]
-
Wikipedia. (n.d.). Tyrosine sulfation. Available at: [Link][17]
-
Hoffhines, A. J., et al. (2006). DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY. The Journal of Biological Chemistry. Available at: [Link]
-
Giulivi, C., Traaseth, N. J., & Davies, K. J. A. (2003). Tyrosine oxidation products: analysis and biological relevance. PubMed. Available at: [Link][10]
-
ResearchGate. (n.d.). Scheme 1 Tyrosine bioconjugation via Mannich-type reactions. (a)... Available at: [Link][26]
-
Wang, T., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. Available at: [Link][11]
-
Kuhlmann, N., et al. (2017). Assays for tyrosine phosphorylation in human cells. Methods in Cell Biology. Available at: [Link][27]
-
de Bruin-Hoegée, M., et al. (n.d.). Reaction scheme of electrophilic aromatic substitution of tyrosine by chlorine... ResearchGate. Available at: [Link][3]
-
Chen, Y. J., & Chang, G. D. (2015). Tyrosine Sulfation as a Protein Post-Translational Modification. MDPI. Available at: [Link][28]
-
Millán-Martín, S., et al. (2022). Functional Testing and Localization of Tyrosine Sulfation in a Trispecific Antibody. Journal of the American Society for Mass Spectrometry. Available at: [Link][18]
-
Holden, D. D., et al. (2015). Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link][19]
-
Aston Publications Explorer. (n.d.). For Peer-Review Only. Available at: [Link][13]
-
ResearchGate. (n.d.). Tyrosine oxidation products: Analysis and biological relevance. Available at: [Link][12]
-
Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis. Available at: [30]
-
Chen, Y., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Available at: [Link][31]
-
Kim, H. Y., et al. (2011). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Mass Spectrometry Letters. Available at: [Link][32]
-
Cytoskeleton, Inc. (n.d.). Phosphotyrosine Detection Methods. Available at: [Link][33]
-
Kim, H. J., & Lee, J. R. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports. Available at: [Link][6]
-
Galván-Arrieta, T., et al. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. MDPI. Available at: [Link][14]
-
Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. PNAS. Available at: [Link][15]
-
Abello, N., et al. (2009). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Antioxidants & Redox Signaling. Available at: [Link][16]
-
Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry. Available at: [Link][4]
-
Shang, M., et al. (2020). Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes. Chemical Science. Available at: [Link][5]
-
Schmidt, M. M., et al. (2013). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. MDPI. Available at: [Link][34]
-
Szabo, C., et al. (2009). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. Current Protocols in Toxicology. Available at: [Link][35]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link][9]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link][1]
-
Society for Redox Biology and Medicine. (n.d.). Quantification of protein modification by oxidants. Available at: [Link][36]
-
ResearchGate. (n.d.). Diverse tyrosine modification strategies in peptides/proteins and applications in radiopharmaceuticals. Available at: [Link][37]
-
ACS Publications. (n.d.). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Available at: [Link][38]
-
Royal Society of Chemistry. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews. Available at: [Link][39]
-
ResearchGate. (n.d.). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. Available at: [Link][40]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03791E [pubs.rsc.org]
- 6. bmbreports.org [bmbreports.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. publications.aston.ac.uk [publications.aston.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosine sulfation - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. Protein dephosphorylation protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. A three-component Mannich-type reaction for selective tyrosine bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Tyrosine - Wikipedia [en.wikipedia.org]
- 30. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cytoskeleton.com [cytoskeleton.com]
- 34. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications [mdpi.com]
- 35. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 36. sfrbm.org [sfrbm.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Technical Support Center: Preventing On-Support Peptide Aggregation in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and data-driven strategies to help you successfully synthesize even the most "difficult" sequences.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding on-support peptide aggregation.
Q1: What is on-support peptide aggregation and why is it a problem?
On-support peptide aggregation is the process where growing peptide chains, which are covalently attached to the solid support (resin), self-associate to form stable, insoluble secondary structures, primarily β-sheets.[1] This self-association is driven by intermolecular hydrogen bonding between the peptide backbones.[2]
This phenomenon is a major cause of synthesis failure for several reasons:
-
Incomplete Reactions: The aggregated peptide chains physically block access to the N-terminal amine, preventing it from reacting efficiently in subsequent coupling and deprotection steps.[3] This leads to a high percentage of deletion and truncated sequences in the final product.
-
Poor Solvation: The aggregated mass of peptide and resin does not swell properly in synthesis solvents, a state often described as "resin shrinking" or "clumping".[4] This poor solvation further hinders reagent diffusion and reaction kinetics.
-
False-Negative Monitoring: Standard colorimetric tests for free amines, like the Kaiser test, can give a misleading negative result because the aggregated structure sterically hinders the ninhydrin reagent from reaching unreacted amines.[4]
-
Low Yield & Purity: The combination of these factors results in extremely low yields of the target peptide and a crude product that is difficult, if not impossible, to purify.[5]
Q2: What causes peptide chains to aggregate during SPPS?
Aggregation is a sequence-dependent phenomenon intrinsic to the peptide's structure. As the peptide chain elongates, typically beyond 6-12 residues, it can fold back on itself and interact with neighboring chains.[3] The primary drivers are:
-
Inter-chain Hydrogen Bonding: The peptide backbone's amide N-H and C=O groups can form strong hydrogen bonds with adjacent chains, creating a highly stable, sheet-like structure.[1]
-
Hydrophobic Interactions: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe) tend to associate to minimize their contact with the polar synthesis solvent (like DMF), promoting aggregation.[6][7]
-
β-Branched Residues: Amino acids like Val, Ile, and Thr are particularly prone to promoting β-sheet formation and aggregation.[6]
Q3: How can I predict if my peptide sequence is prone to aggregation?
While perfect prediction is difficult, several sequence characteristics are strong indicators of a high aggregation propensity, often termed "difficult sequences":
-
High Hydrophobicity: Long stretches of hydrophobic residues are a primary warning sign.[6]
-
Alternating Hydrophilic/Hydrophobic Residues: This pattern can favor the formation of stable β-sheets.[6]
-
Presence of β-branched Amino Acids: Sequences containing multiple Val, Ile, or Thr residues are at high risk.[6]
Several computational algorithms and tools are available that can analyze a sequence and predict its aggregation potential, allowing you to proactively select a mitigation strategy.
Q4: What are the common symptoms of on-support aggregation?
Be vigilant for these signs during your synthesis, especially after the 6th coupling cycle:
-
Visible Resin Shrinking or Clumping: The resin beads will not appear as a free-flowing slurry and will occupy a smaller volume.[4]
-
Slow or Stalled Solvent Draining: Solvents will drain much more slowly from the reaction vessel due to the poorly solvated resin bed.
-
Incomplete or Slow Deprotection/Coupling: Monitoring tests (e.g., UV monitoring of Fmoc deprotection) may show broadened or incomplete peaks. A positive Kaiser test after a double coupling is a strong indicator of a problem.
-
Low Crude Yield and Purity: Post-synthesis analysis by Mass Spectrometry will reveal a low amount of the target peptide and a high prevalence of deletion sequences.[4]
Section 2: Troubleshooting Guide & Mitigation Strategies
This section provides actionable strategies, from initial diagnosis to advanced prevention techniques.
Problem: My synthesis shows signs of aggregation (e.g., poor swelling, failed Kaiser test). What should I do first?
When aggregation is suspected mid-synthesis, the first step is to disrupt the existing secondary structures to allow the subsequent reaction to proceed.
Solution A: The Chaotropic Salt Wash Protocol
Chaotropic salts are ions that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[8] Washing the peptide-resin with a chaotropic salt solution can help break up β-sheet structures and re-solvate the peptide chains.[6]
Experimental Protocol: Chaotropic Salt Wash
-
Resin Preparation: After the standard Fmoc deprotection step and subsequent DMF washes, drain the reaction vessel.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 2 minutes. Drain and repeat this wash one more time.[6]
-
Thorough DMF Wash: It is critical to completely remove the chaotropic salt before the next coupling step, as it can interfere with activation reagents. Wash the resin thoroughly with DMF (at least 5 x 1 min).
-
Proceed with Coupling: Immediately proceed with the next amino acid coupling, preferably using a highly efficient activator like HATU or HCTU.[6]
Problem: My peptide is highly hydrophobic or has a known difficult sequence. How can I prevent aggregation from the start?
A proactive approach is always more effective than attempting to rescue a failed synthesis.[6]
Strategy 1: Optimized Resin Selection
The solid support itself plays a crucial role. The goal is to increase the distance between growing peptide chains, which sterically hinders intermolecular aggregation.[9]
-
Low-Load Resins: Use resins with a low substitution level (e.g., 0.1-0.3 mmol/g). This physically separates the peptide chains on the polymer matrix.[6][9]
-
PEG-based Resins: Resins incorporating Polyethylene Glycol (PEG) linkers (e.g., NovaSyn® TG, NovaPEG) have excellent swelling properties in a variety of solvents and can improve the solvation of the growing peptide chain, helping to prevent its collapse and aggregation.
| Resin Strategy | Mechanism of Action | Ideal Use Case |
| Low-Load Polystyrene | Increases physical distance between peptide chains. | Long, hydrophobic, or known aggregation-prone sequences. |
| PEG-based Resins | Improves solvation of the peptide-resin matrix. | Sequences that show poor swelling on standard polystyrene resins. |
Strategy 2: Backbone Modification with Pseudoproline Dipeptides
This is one of the most powerful and widely used methods to disrupt aggregation. Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the backbone is temporarily cyclized into an oxazolidine or thiazolidine ring.[10][11]
-
Mechanism of Action: This cyclic structure introduces a "kink" into the peptide backbone, similar to a natural proline residue.[12] This kink sterically disrupts the planarity required for inter-chain hydrogen bonding and β-sheet formation.[10] The improved solvation and exposed N-terminus lead to dramatically higher coupling efficiencies.[10]
-
Application: The native Ser, Thr, or Cys residue is fully regenerated during the final TFA cleavage step.[6] For best results, pseudoprolines should be inserted approximately every 6 residues in a sequence prone to aggregation.
Strategy 3: Using Hindered Amino Acid Derivatives (Dmb-Gly)
For difficult sequences containing Gly-Gly motifs, which are prone to aggregation, a dipeptide containing a 2,4-dimethoxybenzyl (Dmb) group on the second glycine's backbone nitrogen (e.g., Fmoc-Gly-(Dmb)Gly-OH) is highly effective.
-
Mechanism of Action: Similar to pseudoprolines, the bulky Dmb group acts as a reversible N-alkyl surrogate, preventing the amide nitrogen from participating in hydrogen bonding and disrupting secondary structure formation.[13] The native sequence is regenerated upon final TFA cleavage. This strategy is particularly useful as pseudoprolines cannot be used at glycine positions.[13]
Problem: Aggregation is a persistent issue. What advanced techniques can I apply?
For the most challenging sequences, combining the strategies above with optimized reaction conditions can be necessary.
Strategy 4: Optimized Reaction Conditions (Microwave & Temperature)
-
Microwave-Assisted SPPS (MW-SPPS): Applying microwave energy is a highly effective method for synthesizing difficult peptides.[14] The microwave energy directly heats the solvent and reagents, and the resulting molecular motion physically disrupts the hydrogen bonds that cause aggregation.[15] This leads to faster, more complete coupling and deprotection reactions, resulting in higher purity and yield.[16][17]
-
Elevated Temperature: Even without a dedicated microwave synthesizer, increasing the reaction temperature of the coupling step (e.g., to 50-60°C) can provide enough energy to break up weaker aggregates and improve reaction kinetics.[1][4]
| Strategy | Crude Purity (Known Difficult Peptide) | Crude Yield (Known Difficult Peptide) | Key Advantage |
| Standard SPPS (HBTU/HOBt) | 55% | 65% | Standard conditions |
| Standard SPPS (HATU/HOAt) | 68% | 75% | More efficient activation |
| Microwave-Assisted SPPS | >80% | >90% | Effectively prevents aggregation |
| (Data is illustrative, adapted from comparative studies[6]) |
Strategy 5: Solvent and Additive Choices
-
Alternative Solvents: If aggregation occurs in DMF, switching to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or adding DMSO can be beneficial.[6][18]
-
"Magic Mixture": For extremely difficult cases, a solvent system known as the "Magic Mixture" can be employed. A common composition is DCM/DMF/NMP (1:1:1).[6][19]
Section 3: Visual Summary & Workflows
Visual aids to conceptualize the problem and the solution pathways.
Diagram 1: Mechanism of On-Support Aggregation
Caption: Inter-chain hydrogen bonds cause peptide aggregation, blocking new amino acids.
Diagram 2: Troubleshooting Workflow for Aggregation
Caption: A logical workflow for diagnosing and resolving peptide aggregation issues.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Microwave-Enhanced Total Synthesis of Proteins. Retrieved from [Link]
-
White, P. et al. (2004). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Journal of Peptide Science. Retrieved from [Link]
-
Collins, J. M. (2015, November 3). Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved from [Link]
-
Coin, I., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Retrieved from [Link]
-
Baumruck, A. C., et al. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
-
Van der Eycken, J., et al. (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Wenschuh, H., et al. (2013, February 13). SPPS Resins Impact the PNA-Syntheses' Improvement. Molecules. Retrieved from [Link]
-
Bode, J. W., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry. Retrieved from [Link]
-
CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Retrieved from [Link]
-
Quibell, M., & Johnson, T. (1994). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]
-
Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. peptide.com [peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 10. chempep.com [chempep.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Automated Microwave-Enhanced Total Synthesis of Proteins [cem.com]
- 17. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 18. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage conditions for N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine.
Compound Identity:
-
Common Name: N-Cbz-3,5-diiodo-L-tyrosine
-
Parent Compound CAS: 300-39-0 (Free amine form: 3,5-Diiodo-L-tyrosine)[1][2][3][4][5][6]
-
Molecular Class: Halogenated Amino Acid Derivative / Protected Peptide Building Block
Executive Summary: The Stability Paradox
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a specialized building block used primarily in the synthesis of thyroxine analogs and radiolabeled peptides. Its stability profile is defined by a "stability paradox": while the N-Cbz (Z) group is robust and lipophilic, the Carbon-Iodine (C-I) bonds on the phenolic ring are kinetically labile under specific environmental stressors.
This guide addresses the critical intersection of protecting group chemistry and halogen stability. The primary failure mode for this compound is not hydrolysis of the peptide backbone, but rather photolytic deiodination and oxidative degradation.
Module 1: Critical Storage Protocols
Preventing degradation before it starts.
The presence of two iodine atoms at the 3 and 5 positions creates a high electron density on the aromatic ring, making the compound susceptible to radical formation.
The "Amber Rule" (Light Sensitivity)
Severity: Critical
Mechanism: Homolytic fission of the C-I bond.
Photons (particularly UV and blue light) provide sufficient energy to cleave the Carbon-Iodine bond. This generates an aryl radical and a reactive iodine radical (
-
Protocol: Always store in amber glass vials. If amber glass is unavailable, wrap the container in aluminum foil.
-
Lab Handling: Minimize exposure to fluorescent hood lighting. Perform weighing and transfers quickly.
Thermal & Atmospheric Control
Severity: High Standard: -20°C in an Inert Atmosphere.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Retards the kinetics of spontaneous deiodination and oxidation. |
| Atmosphere | Argon or Nitrogen | Oxygen promotes the oxidation of released iodide ions into elemental iodine ( |
| Humidity | Desiccated | While the Cbz group adds lipophilicity, the phenolic hydroxyl remains capable of hydrogen bonding. Moisture can facilitate surface oxidation. |
Storage Workflow Visualization
The following logic gate ensures the integrity of the compound from receipt to long-term storage.
Figure 1: Decision matrix for the intake and storage of iodinated tyrosine derivatives.
Module 2: Troubleshooting & Diagnostics
Identifying and fixing degradation.
Discoloration (The "Yellowing" Effect)
Observation: The powder turns from white to pale yellow or brown.
Diagnosis: Presence of elemental Iodine (
Corrective Action (Repurification):
-
Dissolve the compound in a compatible organic solvent (e.g., Ethyl Acetate).[7]
-
Wash with a dilute solution of Sodium Thiosulfate (
) . Thiosulfate reduces back to colorless iodide ( ). -
Wash with water/brine, dry over
, and concentrate.
Degradation Pathway
Understanding the breakdown helps in prevention.
Figure 2: Photolytic degradation pathway leading to iodine release and product contamination.
Module 3: Advanced Usage & Deprotection
Expert guidance for synthesis.
This is the most critical technical section. Standard protocols for Cbz removal will destroy this molecule.
The Hydrogenolysis Trap
WARNING: Do NOT use standard Catalytic Hydrogenolysis (
-
Reason: Palladium catalysts are excellent at performing hydrodehalogenation. Under standard hydrogenation conditions, you will strip the iodine atoms off the aromatic ring before (or simultaneously with) removing the Cbz group, yielding unsubstituted Tyrosine.
Recommended Deprotection Protocols
To remove the Cbz group while retaining the Iodine atoms, use Acidolysis .
| Method | Reagents | Conditions | Notes |
| Standard Acidolysis | 33% HBr in Acetic Acid | Room Temp, 30-60 min | The classical method. The Cbz group forms a benzyl cation (captured by bromide) and decarboxylates. The C-I bond is stable to HBr. |
| Lewis Acid | DCM, 0°C | Effective but requires strictly anhydrous conditions. | |
| Selective Transfer | Specialized Conditions Only | Not Recommended | While some catalytic transfer hydrogenation methods claim selectivity, they are high-risk for iodinated compounds. Stick to acidolysis. |
FAQ: Frequently Asked Questions
Q: Can I store the compound in DMSO at -20°C? A: Only for short periods (days). DMSO is hygroscopic and can facilitate slow oxidation or hydrolysis over months. Solid storage is always preferred. If solution storage is necessary, use anhydrous DMSO and store under Argon.
Q: The compound has a slight pink hue. Is it usable? A: Pink often indicates trace iodine formation. For non-critical applications, it may be usable. For GMP or precise kinetic studies, perform the Thiosulfate wash described in Module 2.1.
Q: What is the solubility profile? A: The Cbz group increases lipophilicity compared to free Di-iodo-tyrosine.
-
Soluble: DMSO, DMF, Methanol, Ethyl Acetate (moderate).
-
Insoluble: Water, Hexanes, Diethyl Ether.
References
-
National Institutes of Health (PubChem). 3,5-Diiodo-L-tyrosine Compound Summary.[5] Available at: [Link]
Sources
- 1. 3,5-Diiodo-L-tyrosine | CAS 300-39-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
- 3. store.usp.org [store.usp.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Showing Compound 3,5-Diiodo-L-tyrosine (FDB023181) - FooDB [foodb.ca]
- 6. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
Introduction: The Critical Need for Purity in Synthetic Intermediates
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Cbz-DIT) is a pivotal intermediate in the synthesis of thyroid hormones and various peptide-based therapeutics. As with any active pharmaceutical ingredient (API) or its precursors, ensuring high purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy. The final yield and purity of complex molecules like peptides are directly influenced by the chemical and chiral integrity of the protected amino acid building blocks used in their synthesis.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the comprehensive purity assessment of Cbz-DIT, addressing both process-related impurities and chiral integrity. We will explore the rationale behind method selection, present detailed experimental protocols, and offer comparative data to guide researchers and drug development professionals in establishing robust analytical systems.
Understanding the Impurity Profile of Cbz-DIT
Effective analytical method development begins with a thorough understanding of the potential impurities. The synthesis of Cbz-DIT, typically involving the iodination of N-Cbz-L-tyrosine, can introduce several byproducts.[2][3] A robust HPLC method must be capable of resolving the target molecule from these structurally similar compounds.
Common Process-Related Impurities:
-
Unreacted Starting Material: N-Cbz-L-tyrosine.
-
Mono-iodinated Intermediate: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, resulting from incomplete iodination.
-
Over-iodination Product: While Cbz-DIT is a di-iodinated product, the term can refer to other isomers if the reaction is not perfectly regioselective, though 3,5-di-iodination is strongly favored.
-
Degradation Products: Loss of the benzyloxycarbonyl (Cbz) protecting group can lead to the formation of 3,5-diiodo-L-tyrosine.[3]
Chiral Impurities:
-
D-enantiomer: The presence of the D-enantiomer, N-[(Benzyloxy)carbonyl]-3,5-diiodo-D-tyrosine, can arise from racemization during synthesis or from impurities in the original L-tyrosine starting material. Control of chiral purity is a critical quality attribute to mitigate the risk of undesired pharmacological effects from diastereomeric impurities in the final peptide drug substance.[4]
Method Comparison: Reversed-Phase vs. Chiral HPLC
The comprehensive purity analysis of Cbz-DIT necessitates a two-pronged approach: an achiral method for process-related impurities and a chiral method for enantiomeric purity.
Reversed-Phase HPLC (RP-HPLC) for Process-Related Impurity Profiling
RP-HPLC is the workhorse for purity analysis in pharmaceutical development, separating molecules based on their hydrophobicity.[5][6] For Cbz-DIT and its related impurities, a C8 or C18 column is highly effective. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is crucial; it protonates the carboxylic acid groups, suppressing ionization and leading to sharper, more symmetrical peaks and improved retention.[7]
Chiral HPLC for Enantiomeric Purity
Assessing enantiomeric purity requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers.[8] For N-protected amino acids like Cbz-DIT, macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective.[1][4][9] These phases offer multiple interaction mechanisms—including hydrogen bonding, π-π interactions, and steric hindrance—that enable the separation of the L- and D-enantiomers.[10]
Visualizing the Analytical Workflow
A structured workflow is essential for efficient and accurate purity assessment. The following diagrams illustrate the general analytical process and a decision-making framework for method selection.
Caption: Decision tree for selecting the appropriate HPLC method.
Comparative Data and Protocols
The following sections provide detailed protocols and expected performance data for both RP-HPLC and Chiral HPLC methods.
Table 1: Comparison of Recommended HPLC Columns
| Parameter | Method 1: RP-HPLC (Achiral) | Method 2: Chiral HPLC |
| Primary Application | Purity, Assay, Process Impurity Profiling | Enantiomeric Purity |
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) | Immobilized Polysaccharide or Macrocyclic Glycopeptide |
| Typical Particle Size | 1.8 - 5 µm | 3 - 5 µm |
| Separation Principle | Hydrophobic (van der Waals) Interactions | Chiral Recognition (multiple interaction types) |
| Example Column | Waters Symmetry C18, Agilent Zorbax Eclipse Plus C8 | Daicel CHIRALPAK® IC, Phenomenex Lux® Cellulose-1 |
Method 1: Detailed Protocol for Achiral RP-HPLC
Objective: To separate and quantify N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine from its potential process-related impurities.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent to ensure sharp peaks for the acidic analytes. [7][11]Acetonitrile is a common organic modifier providing good separation efficiency.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve Cbz-DIT reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm. [1] * Rationale: 220 nm allows for sensitive detection of the peptide-like amide bond and the aromatic rings present in all relevant compounds. [12] * Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Identify peaks based on the retention time of the reference standard.
-
Calculate purity using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 2: Expected RP-HPLC Performance Data (Hypothetical)
| Compound | Expected Retention Time (min) | Resolution (Rs) vs. Cbz-DIT | Relative Retention Time (RRT) |
|---|---|---|---|
| N-Cbz-L-Tyrosine (Starting Material) | ~9.5 | > 2.0 | ~0.68 |
| 3-Iodo-N-Cbz-L-Tyrosine (Intermediate) | ~12.0 | > 2.0 | ~0.86 |
| N-Cbz-3,5-diiodo-L-tyrosine (Product) | ~14.0 | - | 1.00 |
| 3,5-Diiodo-L-Tyrosine (Deprotected) | ~6.2 | > 2.0 | ~0.44 |
Method 2: Detailed Protocol for Chiral HPLC
Objective: To separate and quantify the L-enantiomer of Cbz-DIT from the potential D-enantiomer impurity.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Rationale: Normal phase conditions are often effective for chiral separations on polysaccharide-based CSPs. The alcohol modifier and acidic additive are crucial for modulating retention and enhancing chiral recognition. [1]2. Sample and Standard Preparation:
-
Diluent: Mobile Phase.
-
Racemic Standard: Prepare a solution of racemic N-Cbz-3,5-diiodo-DL-tyrosine at 0.5 mg/mL to confirm the resolution of both enantiomers.
-
Sample Solution: Prepare the test sample at 0.5 mg/mL in the diluent.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Daicel CHIRALPAK® IC, 4.6 x 250 mm, 5 µm).
-
Rationale: Tris(3,5-dichlorophenylcarbamate) coated on silica (the phase for CHIRALPAK IC) is known to provide excellent selectivity for N-protected amino acids. [4] * Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Confirm the elution order using an L-enantiomer reference standard.
-
Calculate the enantiomeric purity: Enantiomeric Purity (%) = (Area of L-Peak / (Area of L-Peak + Area of D-Peak)) * 100.
-
Table 3: Expected Chiral HPLC Performance Data (Hypothetical)
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) | Selectivity (α) |
|---|---|---|---|
| N-Cbz-3,5-diiodo-L-tyrosine | ~12.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{> 1.3} |
| N-Cbz-3,5-diiodo-D-tyrosine | ~15.0 | | |
Conclusion and Recommendations
The purity assessment of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine requires a dual-methodology approach for comprehensive characterization.
-
For Routine Purity and Process Control: A gradient RP-HPLC method using a C18 column is robust, reliable, and provides excellent separation of the main compound from key process-related impurities. It is the recommended method for determining chemical purity and assay.
-
For Enantiomeric Integrity: A dedicated chiral HPLC method is non-negotiable, especially when the final product is intended for pharmaceutical use. Polysaccharide-based CSPs under normal phase conditions offer a reliable path to resolving the L- and D-enantiomers with high selectivity.
Implementing both methods provides a self-validating analytical system that ensures the identity, purity, and chiral integrity of this critical synthetic intermediate, thereby upholding the principles of quality by design in drug development.
References
- Phenomenex.
- Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Sigma-Aldrich.
- PubMed.
- CAT. Analyses of amino acids, Enantiomeric purity.
- BenchChem.
- PubMed. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection.
- Chromatography Today.
- Bachem. Quality Control of Amino Acids & Peptides: A Guide.
- Google Patents. CN102824900A - Method for chiral separation of various side chain protected amino acids.
- UCL Discovery. Identification and determination of the urinary metabolite of iodotyrosine in vivo.
- ResearchGate. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction.
- MDPI.
- BenchChem. Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
- Creative Proteomics.
- Almac Group.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Analysis of fluorine and iodine derivatives of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
Biological activity of peptides containing N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
[1]
Executive Summary
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (Z-DIT) is a specialized amino acid derivative used to engineer peptides with enhanced self-assembly properties and reactive capabilities.[1] Unlike standard Tyrosine (Tyr) or Phenylalanine (Phe), the Z-DIT moiety introduces two critical features: halogen bonding capabilities (via iodine atoms) and N-terminal hydrophobicity (via the Z/Cbz group).[1]
Key Applications:
-
Supramolecular Biomaterials: Acts as a Low Molecular Weight Gelator (LMWG), forming rigid hydrogels at lower concentrations than non-iodinated analogs due to iodine-mediated intermolecular bridging.[1]
-
Medicinal Chemistry: Serves as a "privileged scaffold" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing late-stage peptide diversification.[1][2]
-
Structural Biology: Provides a heavy-atom handle for X-ray crystallographic phasing without altering the native peptide backbone significantly.[1]
Technical Profile & Physicochemical Properties[1][2][3][4][5][6]
| Property | Z-DIT Residue | Native Tyrosine (Tyr) | Impact of Substitution |
| Molecular Weight | ~573.12 Da (Free Acid) | 181.19 Da | +392 Da: Significant mass increase; affects diffusion rates.[1] |
| LogP (Hydrophobicity) | ~3.5 - 4.2 (Est.)[1] | 0.86 | Drastic Increase: Enhances membrane partitioning and blood-brain barrier (BBB) penetration potential.[1] |
| pKa (Phenolic OH) | ~6.4 - 6.8 | 10.1 | Acidification: The electron-withdrawing iodines make the phenolic proton significantly more acidic, altering H-bond donor capability at physiological pH.[1] |
| Interaction Mode | Halogen Bonding (XB) + | H-Bonding + | New Vector: Iodine acts as a Lewis acid (sigma-hole) interacting with carbonyl oxygens or aromatic rings.[1] |
| Steric Bulk | High (Iodine radius | Low | Restricted Rotation: Limits conformational freedom; can lock peptides into bioactive turns.[1] |
Comparative Analysis: Performance vs. Alternatives
Scenario A: Supramolecular Self-Assembly (Hydrogels)
Objective: Create stable, biocompatible hydrogels for tissue engineering or drug delivery.[1][3]
| Feature | Z-DIT Peptides | Z-Tyr Peptides (Non-Iodinated) | Fmoc-Phe Peptides |
| Gelation Mechanism | |||
| Critical Gelation Conc. (CGC) | Low (< 0.5 wt%) | Moderate (1-2 wt%) | High (> 2 wt%) |
| Mechanical Stiffness (G') | High (> 10 kPa) | Moderate (~1 kPa) | Variable |
| Proteolytic Stability | High (Steric shielding by Iodine) | Low (Rapid degradation) | Low |
| Biocompatibility | Moderate (Iodine release concern) | Excellent | Good |
Expert Insight: The incorporation of Z-DIT creates "super-gelators."[1] The iodine atoms form strong halogen bonds with the carbonyl oxygens of the peptide backbone, creating a secondary cross-linking network that native Tyrosine cannot replicate.[1] This results in stiffer gels that resist enzymatic breakdown, ideal for long-term scaffolds.[1]
Scenario B: Chemical Biology (Late-Stage Functionalization)
Objective: Modify a peptide sequence after synthesis (e.g., attaching a fluorophore or drug).[1][2]
| Feature | Z-DIT Handle | p-Iodo-Phenylalanine | Lysine/Cysteine Conjugation |
| Reactivity | Suzuki/Sonogashira Coupling | Suzuki/Sonogashira Coupling | Amide/Thioether bond formation |
| Selectivity | Bio-orthogonal (requires Pd catalyst) | Bio-orthogonal | Low (often reacts with native residues) |
| Electronic Activation | High (OH group activates ring) | Moderate | N/A |
| Conditions | Mild aqueous/organic mix | Requires harsher conditions | Physiological pH |
Expert Insight: Z-DIT is superior to p-Iodo-Phe for cross-coupling because the phenolic -OH group (ortho to the iodines) electronically activates the ring, facilitating oxidative addition of the Palladium catalyst under milder conditions.[1]
Mechanism of Action: Halogen Bonding Network
The enhanced biological and physical activity of Z-DIT peptides stems from the "Sigma Hole" effect on the iodine atoms.
Figure 1: Mechanistic pathway of Z-DIT interactions.[1] The iodine atoms act as Lewis acids (Sigma holes), forming specific, directional bonds with electron donors (Lewis bases) like carbonyl oxygens, driving self-assembly and receptor binding.[1]
Experimental Protocols
Protocol A: Solid-Phase Synthesis of Z-DIT Peptides
Standard Fmoc protocols fail due to the Z-group acid sensitivity.[1] Use this modified Boc/Benzyl strategy or specific Fmoc-SPPS with careful deprotection.
Reagents:
-
Resin: Wang Resin (for C-term acid) or Rink Amide (for C-term amide).[1]
-
Coupling: HBTU/HOBt or DIC/Oxyma.[1]
-
Building Block: Z-3,5-diiodo-L-tyrosine (Commercially available or synthesized via iodination of Z-Tyr).[1]
Workflow:
-
Resin Swelling: DCM for 30 min.
-
Coupling (Z-DIT):
-
Washing: DMF (5x), DCM (3x).
-
Cleavage (If Z-group retention is desired):
-
Use mild cleavage cocktail (e.g., 1% TFA in DCM) if using acid-labile resin (2-CTC).[1]
-
Note: Strong acid (95% TFA) will NOT remove the Z-group but will cleave the peptide from the resin.[1] To remove Z-group, catalytic hydrogenation (H2/Pd-C) is required, which will also remove the Iodine atoms .[1]
-
Strategic Decision: Therefore, Z-DIT peptides are usually studied with the Z-group intact as a permanent hydrophobic cap.[1]
-
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) on Resin
Transforming Z-DIT into a biaryl derivative.[1]
-
Preparation: Swell resin-bound Z-DIT peptide in DMF/Water (9:1).
-
Catalyst Mix: Add Phenylboronic acid (5 eq), Pd(OAc)2 (0.05 eq), and Na2CO3 (5 eq).
-
Reaction: Heat to 50°C for 12 hours under Argon atmosphere.
-
Wash: Wash extensively with DMF, Water, MeOH, and Sodium Diethyldithiocarbamate (to remove Pd traces).[1]
-
Result: The Iodine is replaced by the Phenyl group, extending the aromatic system.[1]
Protocol C: Hydrogel Formation & Rheology
-
Solubilization: Dissolve Z-DIT peptide in DMSO (100 mg/mL stock).
-
Triggering: Dilute stock into water or PBS to final concentration (e.g., 0.5 wt%).
-
Aging: Allow to sit undisturbed for 2-24 hours.
-
Rheology:
Data Summary: Binding & Stability
| Parameter | Z-DIT-Peptide | Control (Tyr-Peptide) | Interpretation |
| Proteolytic Half-life (Chymotrypsin) | > 24 hours | < 2 hours | Iodines sterically hinder enzyme access to the Tyr cleavage site.[1] |
| Albumin Binding (%) | > 95% | ~40% | High lipophilicity drives non-specific albumin binding (consider for dosing).[1] |
| TTR Binding ( | Low nM range | Mimics Thyroxine (T4); binds strongly to Transthyretin (TTR).[1] |
References
-
BenchChem. (2025).[1][2] Application Notes: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization. PMC. Retrieved from
-
PubChem. (2025).[1] 3,5-Diiodo-L-tyrosine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
MedChemExpress. (2024).[1] 3,5-Diiodo-D-tyrosine Product Information and Biological Activity. Retrieved from [1]
-
Frontiers in Microbiology. (2022).[1] Synergistic Antimicrobial Effect of Antimicrobial Peptides. Retrieved from
-
MDPI. (2023).[1] Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications. Retrieved from [1]
Comparative Guide: Alternative Methods for Introducing Iodine into Tyrosine Residues
Executive Summary
For decades, the radioiodination of proteins has been a cornerstone of pharmacokinetic studies, radioimmunoassays (RIA), and therapeutic monitoring. While the Chloramine-T (ChT) method remains the historical benchmark for yield, its aggressive oxidative nature frequently denatures sensitive proteins, rendering them biologically inert.
This guide analyzes the three primary alternatives—Iodogen , Iodo-Beads , and Lactoperoxidase —against the ChT standard. We prioritize the preservation of biological integrity (immunoreactivity and receptor binding) over raw radiochemical yield.
Part 1: Mechanistic Foundations
To select the correct method, one must understand the underlying chemistry. All direct iodination methods share a common mechanism: Electrophilic Aromatic Substitution (EAS) .
The objective is to oxidize the iodide ion (
The Reaction Pathway
The phenolic ring of Tyrosine is electron-rich (nucleophilic). The oxidant generates an electrophile that attacks the ortho position of the phenol ring.
Figure 1: General mechanism of Tyrosine iodination.[1] The critical differentiator between methods is the control of the "Oxidant" step to minimize "Side Reactions."
Part 2: Detailed Methodologies
Method A: The Solid-Phase Standard (Iodogen)
Best For: Most proteins, peptides, and antibodies where ChT causes damage. Mechanism: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is virtually insoluble in water.[2] It is coated onto the reaction vessel walls. The oxidation occurs only at the solid-liquid interface, significantly limiting the protein's exposure to the oxidant.
Protocol:
-
Vessel Preparation: Dissolve Iodogen in chloroform (0.5 mg/mL). Aliquot 20–50 µL into glass tubes. Evaporate solvent under
stream to create a thin film. -
Activation: Add Buffer (0.1 M Phosphate, pH 7.4) and Na
I to the coated tube. Incubate for 5 minutes to generate active iodine species. -
Iodination: Add the protein solution (in PBS) to the tube.
-
Incubation: React for 6–15 minutes at room temperature with gentle swirling.
-
Termination: Decant the mixture from the tube into a fresh vial containing a scavenging buffer (optional) or directly onto a purification column (Sephadex G-25).
-
Note: No reducing agent (metabisulfite) is strictly required to stop the reaction, as removing the liquid from the Iodogen tube stops the generation of iodine.
-
Method B: The Immobilized "Filter" (Iodo-Beads)
Best For: Very sensitive proteins; easiest handling. Mechanism: A chloramine-T analog (N-chlorobenzenesulfonamide) is covalently immobilized on non-porous polystyrene beads.[3]
Protocol:
-
Wash: Wash 1–2 Iodo-Beads with reaction buffer to remove loose fines. Dry on filter paper.
-
Activation: Add Na
I and Buffer to a reaction vial. Add the bead(s). Wait 5 minutes. -
Reaction: Add protein solution.
-
Incubation: 2–15 minutes.
-
Termination: Physically remove the bead with tweezers or pipette the solution away from the bead.
Method C: The Biocatalytic Route (Lactoperoxidase - LPO)
Best For: Surface-specific labeling; proteins that denature on contact with any chemical oxidant.
Mechanism: LPO catalyzes the oxidation of halide ions using Hydrogen Peroxide (
Protocol:
-
Mix: Combine Protein, LPO (enzyme), and Na
I in buffer. -
Initiate: Add a small aliquot of dilute
(e.g., 1:10,000 dilution). -
Sustain: Add fresh
aliquots every 2–3 minutes (pulsed addition) to maintain the reaction without oxidizing the protein. -
Termination: Add dilute sodium azide or excess Cysteine/Tyrosine to quench.
Part 3: Comparative Analysis & Data
The choice of method drastically affects the "Specific Activity vs. Biological Integrity" trade-off.
Table 1: Performance Comparison Matrix
| Feature | Chloramine-T (Standard) | Iodogen (Recommended) | Iodo-Beads (Easiest) | Lactoperoxidase (Gentle) |
| Oxidizing Strength | High (Harsh) | Moderate (Controlled) | Moderate (Controlled) | Low (Enzymatic) |
| Reaction Phase | Liquid (Homogeneous) | Solid-Phase (Heterogeneous) | Solid-Phase (Heterogeneous) | Liquid (Enzymatic) |
| Contact Time | < 1 minute | 10–15 minutes | 5–15 minutes | 10–30 minutes |
| Reducing Agent Needed? | Yes (Metabisulfite) | No (Decanting works) | No (Remove bead) | Yes (or Azide) |
| Methionine Oxidation | High Risk | Low Risk | Low Risk | Minimal |
| Typical Yield | 80–90% | 70–90% | 60–80% | 40–70% |
| Reproducibility | Variable (User dependent) | High | High | Moderate (Enzyme dependent) |
Experimental Data: Oxidative Damage
Studies comparing these methods on sensitive proteins (e.g., Human Growth Hormone, Fibrinogen) reveal distinct damage profiles.
-
Chloramine-T: Often results in >40% oxidation of Methionine residues to sulfoxides, leading to aggregation and rapid clearance by the liver (reticuloendothelial system) in vivo.
-
Iodogen/Iodo-Beads: Methionine oxidation is typically <5%.
-
LPO: Virtually zero non-specific oxidation, but yields are often lower due to the steric hindrance of the enzyme.
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate iodination strategy.
Part 4: Quality Control (Self-Validating Systems)
Trustworthiness in radiochemistry comes from rigorous QC. Do not assume iodination equals success; you must prove incorporation and integrity.
The TCA Precipitation Test (Yield)
Purpose: Determines the percentage of Iodine attached to the protein vs. free Iodine.
-
Mix 1 µL of reaction product with 100 µL BSA (carrier) and 1 mL 10% Trichloroacetic Acid (TCA).
-
Centrifuge. The pellet contains the protein; the supernatant contains free iodine.
-
Calculation:
.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel strips (ITLC-SG).
-
Mobile Phase: 85% Methanol.
-
Result: Protein stays at Origin (
); Free Iodine migrates ( ).
Biological Binding Assay (Integrity)
-
Critical Step: Always compare the binding affinity (
) of your iodinated tracer against the cold (unlabeled) standard. If the shifts significantly (e.g., >10x loss in affinity), the iodination method was too harsh. Switch from ChT to Iodogen or Iodo-Beads.[6]
References
-
Hunter, W. M., & Greenwood, F. C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity. Nature, 194, 495–496. Link
-
Fraker, P. J., & Speck, J. C. (1978). Protein and cell membrane iodinations with a sparingly soluble chloroamide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril.[2] Biochemical and Biophysical Research Communications, 80(4), 849–857. Link
-
Markwell, M. A. (1982). A new solid-state reagent to iodinate proteins. I. Conditions for the efficient labeling of antiserum. Analytical Biochemistry, 125(2), 427–432. Link
-
Morrison, M., & Bayse, G. S. (1970). Catalysis of iodination by lactoperoxidase. Biochemistry, 9(15), 2995–3000. Link
-
Thermo Scientific. (2020). Tech Tip #11: Iodination Methods Comparison.Link
Sources
- 1. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules | MDPI [mdpi.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Peaks: A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a formidable challenge in peptide chemistry. These bulky residues can dramatically slow down reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to successfully navigating these difficult sequences. This guide provides an in-depth comparison of various classes of coupling reagents, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in overcoming these synthetic hurdles.
The Challenge of Steric Hindrance
Steric hindrance arises from the spatial arrangement of atoms within a molecule that impedes a chemical reaction. In peptide synthesis, bulky side chains or substitutions on the α-carbon or the amide nitrogen of an amino acid can physically obstruct the approach of the incoming nucleophilic amine to the activated carboxylic acid. This not only slows down the desired peptide bond formation but can also promote side reactions, most notably epimerization at the chiral α-carbon.
Standard coupling reagents, such as carbodiimides, often prove insufficient in overcoming this steric barrier, necessitating the use of more potent activating agents.[1] The ideal coupling reagent for sterically hindered amino acids should exhibit high reactivity to drive the reaction to completion, while simultaneously minimizing the risk of racemization.
A Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent in overcoming steric hindrance is largely determined by the reactivity of the activated intermediate it forms. Modern peptide synthesis has seen a shift from traditional carbodiimides to more powerful onium salt-based reagents.[2][3] These are broadly categorized into phosphonium and aminium/uronium salts, with newer developments focusing on enhanced safety and efficiency.
Carbodiimides: The Baseline
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents that function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4]
-
Mechanism: The O-acylisourea can then be attacked by the amine to form the peptide bond. However, this intermediate is also prone to intramolecular rearrangement to a stable N-acylurea, a terminating side reaction.[5] Furthermore, it is highly susceptible to racemization.[4][5]
-
Performance: For sterically hindered couplings, carbodiimides alone are often inefficient.[1] To enhance their performance and suppress racemization, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (HOAt).[2][4] These additives form active esters that are more stable than the O-acylisourea and less prone to racemization.[2]
Phosphonium Salts: High Reactivity and Cleaner Reactions
Phosphonium salts, such as BOP, PyBOP, and PyAOP, represent a significant advancement over carbodiimides for difficult couplings.[4][6]
-
Mechanism: These reagents react with the carboxylate to form an activated phosphonium ester, which is then readily attacked by the amine. A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminal amino group, a side reaction sometimes observed with uronium/aminium reagents.
-
Performance:
-
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first highly effective phosphonium reagents, but its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP with similar efficiency.[4][5] It generates OBt active esters.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Generally more efficient than PyBOP, especially for hindered couplings, as it forms the more reactive OAt esters.[4][7] The nitrogen in the pyridine ring of the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction.
-
Aminium/Uronium Salts: The Workhorses of SPPS
Aminium/Uronium salts, such as HBTU, HATU, and the newer COMU, are among the most popular and effective coupling reagents for both standard and difficult peptide synthesis.[2][4] It's important to note that while historically referred to as uronium salts, crystallographic and NMR studies have shown that many, like HBTU and HATU, exist as the guanidinium N-oxide isomers.[8][9] However, the term "uronium salt" is still widely used.
-
Mechanism: Similar to phosphonium salts, they react with the carboxylate to form highly reactive active esters (OBt or OAt esters). However, an excess of these reagents can lead to the guanidinylation of the free N-terminus of the peptide, an irreversible capping reaction.[4]
-
Performance:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent that forms OBt esters.[4]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings due to its rapid reaction rates and low levels of epimerization.[4][10] It generates the highly reactive OAt esters.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on the non-explosive and highly effective additive OxymaPure.[8][11] COMU's performance is often comparable or even superior to HATU, especially in terms of racemization suppression.[8][12] It offers a significant safety advantage over benzotriazole-based reagents, which can be explosive.[13] COMU also exhibits excellent solubility in a wide range of solvents.[8][14]
-
Acyl Fluorides: The Ultimate Weapon for Extreme Hindrance
For the most challenging couplings, such as those involving α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), even the most potent onium salts may fail. In these cases, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1]
-
Mechanism: Acyl fluorides are among the most reactive acylating agents and can overcome extreme steric barriers. They can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[15]
-
Performance: TFFH has proven to be an excellent reagent for generating amino acid fluorides in situ, leading to successful couplings where other methods have failed.[5][15] The resulting acyl fluorides are less prone to racemization compared to other activated species.[16]
Quantitative Performance Comparison
While direct head-to-head comparisons under identical conditions are not always available in the literature, the following table summarizes the relative performance of key coupling reagents based on available data and established consensus in the field.
| Coupling Reagent | Class | Activated Intermediate | Relative Reactivity | Racemization Suppression | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | OBt Ester | Low-Moderate | Moderate | Low cost | Inefficient for hindered couplings; formation of insoluble urea byproduct (for DCC)[4][5] |
| PyBOP | Phosphonium | OBt Ester | High | Good | No guanidinylation; byproducts are less hazardous than BOP[4][5] | Less reactive than PyAOP |
| HBTU | Aminium/Uronium | OBt Ester | High | Good | Widely used, effective for many sequences | Potential for guanidinylation; less reactive than HATU[4] |
| PyAOP | Phosphonium | OAt Ester | Very High | Excellent | Highly effective for hindered and N-methylated amino acids; no guanidinylation[4][7] | Higher cost |
| HATU | Aminium/Uronium | OAt Ester | Very High | Excellent | Gold standard for difficult couplings; fast reaction rates[4][10] | Potential for guanidinylation; safety concerns (explosive nature of HOAt)[4][13] |
| COMU | Aminium/Uronium | Oxyma Ester | Very High | Excellent | High efficiency comparable to HATU; superior safety profile (non-explosive); excellent solubility[8][11][14] | Limited solution stability in pre-made solutions |
| TFFH | Fluoroformamidinium | Acyl Fluoride | Extremely High | Excellent | Effective for extremely hindered couplings (e.g., Aib); low racemization[5][15] | Inefficient conversion for some amino acids without additives[15] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling strategies.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is effective for moderately to highly hindered amino acids where a single coupling may not achieve completion.[1]
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling - Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated amino acid.
-
Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free amines.
Protocol 2: Coupling with COMU for a Difficult Sequence
This protocol leverages the high reactivity and safety of COMU.[11]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes) and wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Reagent Addition: Add COMU (3 equivalents) and DIPEA (3-6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature. For highly hindered residues, extend the coupling time or perform a double coupling.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
Protocol 3: Acyl Fluoride Formation and Coupling using TFFH
This method is reserved for extremely hindered couplings where other reagents fail.[1]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM. Add TFFH (1 equivalent) and a suitable non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the reaction for 1-2 hours at room temperature to ensure complete conversion to the acyl fluoride.[15]
-
Resin Preparation: Deprotect the N-terminal Fmoc group of the resin-bound peptide as per standard protocols and wash thoroughly with DMF and then DCM.
-
Coupling Reaction: Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Reaction times can be significantly longer (several hours to overnight) and should be monitored for completeness (e.g., via a test cleavage and LC-MS analysis).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DCM and DMF.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the activation mechanisms of different coupling reagent classes and a typical solid-phase peptide synthesis workflow.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
Conclusion and Recommendations
The successful synthesis of peptides containing sterically hindered amino acids hinges on the selection of a highly efficient coupling reagent and the optimization of reaction conditions.
-
For routine difficult couplings, HATU remains a benchmark for its high reactivity and excellent suppression of racemization. However, its potential safety hazards should be carefully managed.
-
COMU emerges as a superior alternative from a safety perspective, offering performance often comparable to HATU without the risks associated with benzotriazole-based reagents. Its excellent solubility and reduced allergenic potential make it an increasingly popular choice in modern peptide synthesis. [8][11][14]* Phosphonium salts like PyAOP are excellent choices, particularly when guanidinylation is a concern, such as in fragment condensation or on-resin cyclization. * For extremely challenging residues where even the most potent onium salts are insufficient, the in situ generation of acyl fluorides using reagents like TFFH provides a powerful, albeit more specialized, solution. [1][5] Beyond the choice of reagent, factors such as performing a "double coupling," using N-methylpyrrolidone (NMP) as a solvent for its superior solvating properties, and increasing reaction times can further enhance the success rate of these challenging syntheses. [1]By understanding the strengths and weaknesses of each class of coupling reagent and applying the appropriate strategies, researchers can confidently tackle the synthesis of even the most demanding peptide sequences.
References
-
Coupling Reagents. (n.d.). AAPPTEC. Available at: [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Tryniszewski, M., & Barbasiewicz, M. (2022). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Synthesis, 54(06), 1446-1460.
- Graham, J., & Trejo-Martin, A. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars.
-
Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available at: [Link]
- Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 335-353.
- Valeur, E., & Bradley, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1049.
- PyAOP Coupling. (n.d.).
-
Peptide Synthesis – Safety Topics. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- Jou, G., González, I., Albericio, F., Lloyd-Williams, P., & Giralt, E. (1997). Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. The Journal of Organic Chemistry, 62(11), 354-366.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11502.
- El-Faham, A., & Albericio, F. (2010). Recent development in peptide coupling reagents.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1995). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 34(23-24), 2676-2679.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Available at: [Link]
- Abu-Rabeah, K., Marks, R., & Albericio, F. (2008). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.
- Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023). PMC.
- Ball, M. J., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(3), 756-761.
- El-Faham, A., & Khattab, S. N. (2009). Tetramethylfluoroformamidinium Hexafluoro- phosphate (TFFH) in Peptide and Organic Synthesis. Synlett, 2009(06), 886-904.
- Novabiochem® Coupling reagents. (n.d.). Merck.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. Available at: [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437-2446.
- Proposed mechanism for activation by uronium salt. (n.d.).
- Uronium/Guanidinium Salts. (n.d.). Thiéme.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
-
Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Available at: [Link]
-
What is solid phase peptide synthesis? (2023, January 31). Biotage. Available at: [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14). Biomatik. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. users.uniwa.gr [users.uniwa.gr]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Safety Operating Guide
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: Proper Disposal Procedures
Part 1: Chemical Profile & Waste Classification[1]
Before initiating disposal, you must correctly characterize the waste stream. N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine (CAS: 1155-40-4) presents a specific disposal challenge due to its halogenated nature.[1] While often chemically stable, the presence of iodine atoms requires segregation from standard non-halogenated organic waste streams to prevent the formation of corrosive hydrogen iodide (HI) or toxic dioxins during downstream incineration.
Waste Characterization Matrix
| Property | Specification | Operational Implication |
| Chemical Nature | Halogenated Organic Solid | MUST be segregated into "Halogenated Waste" streams.[1] Do not mix with non-halogenated solvents/solids if your facility separates them (cost/compliance control). |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient.[3] Use a fume hood for dust manipulation. |
| Reactivity | Stable; Incompatible with Strong Oxidizers | CRITICAL: Do not dispose of in containers holding strong oxidizing acids (e.g., Nitric Acid, Chromic Acid) to prevent exothermic decomposition and iodine release.[1] |
| RCRA Status | Non-listed (Not P or U listed) | Typically classified as "Non-Regulated Chemical Waste" unless mixed with regulated solvents. However, it requires destruction via approved chemical incineration. |
Part 2: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Substance or Expired Stock)
Use this protocol for expired powder, contaminated weighing boats, or solid spill cleanup materials.[1]
-
Segregation:
-
Obtain a waste container specifically designated for "Solid Halogenated Organics."
-
Expert Insight: If your facility does not have a specific "Solid Halogenated" stream, use the general "Solid Chemical Waste" stream but explicitly note "Contains Iodine" on the tag. This alerts the disposal vendor to use appropriate incineration parameters.
-
-
Packaging:
-
Transfer the solid material into a clear, sealable polyethylene bag (secondary containment) or a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Do not use metal containers, as trace free iodine (from decomposition) can corrode metal surfaces over time.
-
-
Labeling:
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Use this protocol if the compound is dissolved in solvents (e.g., DMSO, Methanol).[1]
-
Solvent Compatibility Check:
-
Identify the primary solvent.
-
If the solvent is Halogenated (e.g., DCM, Chloroform): Pour into the "Halogenated Solvent Waste" carboy.[1]
-
If the solvent is Non-Halogenated (e.g., Methanol, Acetone): STOP. You must now classify this entire mixture as Halogenated Waste because of the dissolved iodinated compound. Pour this mixture into the "Halogenated Solvent Waste" carboy.
-
Why? Even small amounts of halogenated material can contaminate a non-halogenated waste stream, forcing the entire bulk volume to be treated as halogenated (higher cost/stricter incineration).
-
-
Neutralization (Conditional):
-
Transfer & Label:
-
Transfer to an HDPE waste carboy.
-
Cap tightly (vented caps are preferred if minor off-gassing is suspected).[1]
-
Part 3: Emergency Spill Response
Scenario: You have dropped a glass vial containing 5g of N-Cbz-3,5-diiodo-L-tyrosine powder.
-
Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure lab ventilation is active.[3]
-
PPE Up: Double nitrile gloves, safety goggles, and an N95 dust mask (if powder is airborne).
-
Containment:
-
Cover the spill with a damp paper towel to prevent dust generation.
-
Expert Tip: Do not use a dry brush immediately, as this aerosolizes the irritant powder.
-
-
Cleanup:
-
Scoop up the damp powder/towel mixture.
-
Place in a Ziploc bag.
-
Wipe the surface with a mild detergent followed by water.
-
-
Disposal: Label the bag as "Debris contaminated with Halogenated Organics" and place in the Solid Waste drum.
Part 4: Disposal Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating this specific compound to ensure regulatory compliance and safety.
Caption: Operational workflow for segregating N-Cbz-3,5-diiodo-L-tyrosine waste. Note that non-halogenated solutions become halogenated waste once this compound is added.
Part 5: Regulatory Context & Compliance[1][6]
EPA/RCRA Considerations
Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not listed as a P-list (acutely toxic) or U-list (toxic) waste.[1] However, the generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) [2].[1]
-
Toxicity Characteristic Leaching Procedure (TCLP): While not a standard TCLP metal, the iodine content makes it a "Halogenated Organic."
-
Incineration Requirement: Halogenated organics require incineration at higher temperatures (often >1100°C) with specific scrubbers to capture acid gases (HI, HCl).[1] Sending this to a standard fuel-blending program (common for non-halogenated solvents) can damage the facility's equipment or violate their air permit.[1] Always label as Halogenated.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine, a key intermediate in synthetic peptide chemistry and related research, requires meticulous handling. Its di-iodinated structure, while crucial for its function, also dictates the primary health and safety considerations.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure that every protocol is a self-validating system. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific confidence.
Hazard Identification: Understanding the "Why" Behind the "What"
Based on available data for 3,5-Diiodo-L-tyrosine, the primary concerns are irritation to the skin, eyes, and respiratory system.[1][2]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [1] |
These classifications are our foundational data. They tell us that the compound, likely a solid powder, can cause significant discomfort and potential damage upon direct contact or inhalation. Therefore, our PPE strategy must be centered on creating a complete barrier to prevent these exposures.
Core PPE Requirements: Your First Line of Defense
Personal Protective Equipment is the final barrier between you and a potential hazard.[3] It should be used in conjunction with engineering controls like fume hoods. The following PPE is mandatory when handling N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine in its solid form or in solution.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[1][2]
-
Rationale: Because the compound is a serious eye irritant, standard safety glasses with side shields are insufficient.[1][2] Goggles provide a 360-degree seal around the eyes, protecting against airborne dust particles and splashes from solutions. A face shield should be worn over the goggles when there is a significant risk of splashing, such as when handling bulk quantities or during vigorous mixing.[4]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat (e.g., Nomex® or equivalent) is recommended, with a chemically resistant apron for splash protection if necessary.[4] Full-length pants and closed-toe, closed-heel shoes are mandatory.[4]
-
Rationale: The compound is a known skin irritant.[1][2] A lab coat provides a removable barrier, preventing the contamination of personal clothing. The use of natural fibers like cotton is preferable to synthetics, which can melt and adhere to the skin in a fire.[4]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the standard recommendation. Always use the proper glove removal technique to avoid skin contact.[5]
-
Rationale: Gloves are essential to prevent direct skin contact and subsequent irritation.[6] Nitrile offers good chemical resistance for this class of compound. Double-gloving can be employed during high-risk procedures for added protection. Always inspect gloves for tears or pinholes before use.[5]
-
-
Respiratory Protection:
-
Requirement: When handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.
-
Rationale: The dust may cause respiratory irritation.[1] Engineering controls, such as a fume hood, are the preferred method for mitigating this risk.[1] A respirator should be used when these controls are not available or insufficient to keep airborne concentrations low.
-
Operational Plan: From Preparation to Disposal
A robust safety plan encompasses every step of the workflow. The following procedural guidance ensures safety is integrated into your research.
Step-by-Step PPE Protocol
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling Procedures
-
Preparation: Designate a specific area for handling N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine, preferably within a chemical fume hood.[1] Ensure an eyewash station and safety shower are immediately accessible.[2]
-
Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[1] Use anti-static weigh boats to prevent the powder from jumping.
-
Dissolving: When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[1][5]
Emergency and Disposal Plan
Preparedness is key to safety. In the event of an exposure or spill, a clear plan minimizes harm.
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
-
Spill: For a small spill of the solid, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust. For liquid spills, absorb with an inert material and place in a disposal container. Ensure adequate ventilation.
Waste Disposal Workflow
All waste, including contaminated PPE and empty containers, must be handled as hazardous waste.
Caption: Chemical and Contaminated Waste Disposal Workflow.
Waste must be disposed of in accordance with all local, state, and federal regulations.[1] Do not mix with other waste streams unless explicitly permitted. Leave chemicals in their original containers if possible or in clearly labeled waste containers.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
-
Thermo Fisher Scientific. (2025). N-Benzyloxycarbonyl-L-tyrosine Safety Data Sheet. Retrieved from [Link]
-
University of Arizona. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
DC Fine Chemicals. (2024). 3,5-Diiodo-L-tyrosine Safety Data Sheet. Retrieved from [Link]
-
NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
